| Aspect of Blockade | Description | Clinical/Experimental Manifestation |
|---|---|---|
| Channel Target | Nav1.5, the primary voltage-gated sodium channel in the heart [1]. | Reduces the fast inward sodium current (INa) [1]. |
| Vaughan-Williams Class | Class Ic [2] [1] [3]. | Marked slowing of cardiac conduction velocity with minimal effect on action potential duration [1]. |
| State Dependence | Preferentially blocks open and inactivated states of the channel [4]. | Greater effect in depolarized tissue (e.g., during ischemia) or during rapid firing [1]. |
| Kinetics | Slow binding and unbinding from the channel [1] [4]. | Results in pronounced use-dependence: block increases at faster heart rates [4]. |
| Electrophysiological Effect | Depression of the maximum rate of depolarization (Vmax) of the cardiac action potential [4]. | Widening of the QRS complex on the surface ECG [1]. |
The following diagram illustrates the concept of state-dependent block and use-dependence.
Diagram of this compound's state-dependent sodium channel blockade and slow recovery kinetics.
Beyond sodium channel blockade, this compound is recognized for another significant effect, though its primacy is debated in certain conditions.
| Proposed Mechanism | Biological Target | Context & Evidence |
|---|---|---|
| Ryanodine Receptor (RyR2) Inhibition | RyR2 calcium release channel on the sarcoplasmic reticulum [5]. | Proposed as a key mechanism for preventing arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT); highly debated [5]. |
| Potassium Channel Block | Rapid delayed rectifier potassium current (IKr) [3]. | A secondary effect that may contribute to its antiarrhythmic profile by affecting repolarization. |
To study this compound's mechanisms, researchers employ several established techniques.
This is the primary method for directly quantifying sodium channel block.
Recent research is refining the understanding of this compound's safety and revealing novel potential applications.
Flecainide primarily inhibits Nav1.5 by blocking the fast inward sodium current, which initiates the action potential in cardiac cells [1] [2]. Its key mechanism is state-dependent trapping [3] [4].
The diagram below illustrates this state-dependent binding process:
This compound state-dependent trapping in Nav1.5 channels.
This compound also has secondary pharmacological effects, including inhibition of potassium rectifier currents (IKr) and blockade of ryanodine receptors (RyR2) in the sarcoplasmic reticulum, the latter being particularly relevant for its use in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [1] [2].
The table below summarizes key quantitative data from studies on this compound's inhibition of Nav1.5.
| Parameter | Experimental Value | Experimental Context | Citation |
|---|---|---|---|
| IC₅₀ (Low Affinity) | 345 µM | Brief depolarizations from negative holding potential [3] [4] | |
| IC₅₀ (High Affinity) | 7.4 µM | High-frequency stimulation (use-dependent block) [3] [4] | |
| KD (Open Channel Block) | 11 µM | Block of non-inactivating Nav1.5 mutant [3] [4] | |
| Recovery Time Constant (τ) | 81 ± 3 s | Rapidly inactivating WT channel at hyperpolarized voltages [3] [4] | |
| Recovery Time Constant (τ, I1756C mutant) | 12.6 ± 0.4 s | Rapidly inactivating mutant; demonstrates accelerated drug escape [3] |
Understanding the experimental evidence is crucial for evaluating the data.
The following diagram outlines a typical voltage-clamp protocol used to demonstrate use-dependent block:
Voltage-clamp protocol for use-dependent block.
The specific pharmacodynamics of this compound have direct consequences for its clinical use and safety profile.
Flecainide is primarily metabolized to m-O-dealkylated this compound (MODF) and subsequently oxidized to m-O-dealkylated lactam (MODLF) [1] [2]. The metabolism involves multiple enzymes, with stereoselectivity observed for the this compound enantiomers.
The diagram below illustrates the primary metabolic pathways and the enzymes involved.
The primary and secondary metabolic pathways of this compound, showing key enzymes and stereoselective metabolism.
The following tables summarize the quantitative impact of genetic polymorphisms and other patient factors on this compound pharmacokinetics.
Table 1: Impact of CYP2D6 Genotype on this compound Pharmacokinetics
| CYP2D6 Phenotype & Genotype | Impact on Oral Clearance (CL/F) | Terminal Half-life and AUC Changes | Therapeutic Implications |
|---|---|---|---|
| Extensive Metabolizer (EM): *1/*1 | Reference CL/F (1.00 ratio) [3] | Baseline values | Standard dosing typically effective. |
| Heterozygous EM (e.g., *1/*10) | 11% reduction (0.89 ratio) [3] | Increased half-life and MRT [5] | Monitor for potential drug accumulation. |
| Intermediate Metabolizer (IM: e.g., *10/*10) | 21-27% reduction [3] | Significant increase in AUC, half-life, and MRT after CYP2D6 inhibition [5] | Higher exposure risk; dose reduction may be needed. |
| Poor Metabolizer (PM) | Up to 42% reduction [1] [2] | N/A | Substantially higher drug exposure; requires lower doses. |
Table 2: Key Pharmacokinetic Parameters and Covariates
| Parameter / Covariate | Effect on this compound PK | Notes |
|---|---|---|
| Oral Bioavailability | ~100% (decreases with milk) [4] | High absorption. |
| Elimination Half-life | Adults: 12-27 hours; Children: ~8 hours [3] [4] | Half-life is age-dependent. |
| Therapeutic Trough Range | 0.2 - 1.0 µg/mL [4] | Narrow therapeutic index. |
| Age (≥70 years) | ~30% reduction in CL/F [3] | CYP1A2 activity decreases with age, impacting those with poor CYP2D6 function most [1]. |
| Sex (Female) | ~24% reduction in CL/F [3] | |
| Renal Impairment | Reduced clearance [3] | Due to 30% renal excretion of unchanged drug [4]. |
Understanding the experimental evidence is crucial for evaluating data and designing future studies.
1. Clinical Pharmacokinetic Studies
*1/*1, *1/*10, *10/*10) [5]. Participants receive a single oral dose (e.g., 200 mg) or chronic therapy to steady state.2. In Vitro Metabolism Studies
The experimental workflow for these in vitro studies is summarized below.
A generalized workflow for in vitro studies investigating this compound metabolism.
The table below summarizes the binding affinity, selectivity, and cytotoxicity data for the lead compound and its derivatives [1].
| Compound | R | S1R (Ki nM) | S2R (Ki nM) | Selectivity (S2R/S1R) | Cytotoxicity in SH-SY5Y cells (% at 100 µM) |
|---|---|---|---|---|---|
| 1 | 4-Cl | 3.2 | 190 | 60 | 28% |
| 2 | 3-Cl | 0.6 | 200 | 317 | 12% |
| 3 | 4-Cl | 1.7 | 410 | 241 | 1% |
| 4 | 3-Br | >200 | >200 | nd | 6% |
| 5 | 2,4-diCl | 2.3 | 120 | 52 | 37% |
| 6 | 4-CN | 5.6 | 1800 | 331 | 8% |
| 7 | 4-NO2 | 110 | 6500 | 59 | 9% |
Abbreviations: Ki: Inhibition constant; nd: not determined. Key Findings: Compound 2 (R=3-Cl) demonstrated the highest S1R affinity and excellent selectivity over S2R, coupled with low cytotoxicity, making it the most promising candidate [1].
The study employed standard medicinal chemistry and pharmacology methodologies to evaluate the new compounds [1].
The research was based on a lead benzamide compound (1). The strategy involved a retroamide modification—inverting the amide bond—while maintaining the distance between the two phenyl rings. Various substituents (R groups) were introduced on the terminal phenyl ring to establish structure-activity relationships [1].
Design strategy for novel benzamide derivatives.
The following diagram illustrates the proposed enhanced binding interactions of the optimized compound (2) within the S1R binding pocket, explaining its superior affinity.
Proposed binding mode of compound 2 to the S1R.
This compound's principal antiarrhythmic mechanism in CPVT is the inhibition of the cardiac ryanodine receptor (RyR2), which reduces spontaneous diastolic calcium release from the sarcoplasmic reticulum (SR) that triggers dangerous arrhythmias [1].
The diagram below illustrates this compound's multi-target mechanism in a cardiomyocyte:
This compound's multi-target antiarrhythmic mechanism in a cardiomyocyte.
This compound has a complex multi-site interaction with the RyR2 channel. It can bind to at least four different inhibitory sites and one activation site on the large RyR2 protein [2]. A crucial characteristic is its state-dependent block; this compound preferentially blocks RyR2 channels when they are in the open state [3]. Furthermore, its action may be voltage-dependent, with some studies showing it inhibits cation flow more effectively in the non-physiological direction (from cytosol to SR lumen), suggesting it might work by blocking counter-currents that stabilize the SR membrane potential during calcium release [2] [4].
The tables below summarize key quantitative findings from experimental models.
Table 1: this compound Inhibition of Single RyR2 Channels in Lipid Bilayers This data is derived from reconstitution experiments that study the channel in isolation [2].
| RyR2 Source | Experimental Conditions (Carrier Ion, Ca²⁺) | Voltage | Main Effect & IC₅₀ |
|---|---|---|---|
| Sheep Heart | Cs⁺ cis/trans; Low cis Ca²⁺ (0.1 µM) | +40 mV | IC₅₀ = 15 µM |
| Sheep Heart | Cs⁺ cis/trans; High cis Ca²⁺ (100 µM) | +40 mV | IC₅₀ = 55 µM |
| Recombinant Human RyR2 | K⁺ cis/trans | +40 mV | Block to a substate level |
| Recombinant Human RyR2 | K⁺ cis/trans | -40 mV | No effect at 50 µM |
Table 2: this compound Suppression of Arrhythmogenic Cellular Events This data shows this compound's effects in more complex cellular systems [2] [3].
| Preparation | Type of Calcium Event | Main Effect of this compound |
|---|---|---|
| CSQ2⁻/⁻ Mouse Myocytes (Intact) | Spontaneous Ca²⁺ Release | 6 µM reduced event rate |
| CSQ2⁻/⁻ Mouse Myocytes (Permeabilized) | Ca²⁺ Sparks & Waves | 3-10 µM reduced frequency & incidence |
| WT Mouse Myocytes (Permeabilized) | Ca²⁺ Waves | Lower potency (Higher IC₅₀) vs. CPVT |
| RyR2-R4496C⁺/⁻ Mouse Myocytes (Permeabilized) | Ca²⁺ Waves | Higher potency (Lower IC₅₀) vs. WT |
| Adult Rat Ventricular Myocytes (Permeabilized) | Ca²⁺ Sparks & Waves | 25 µM induced sustained changes |
To investigate this compound's action on RyR2, several standardized experimental approaches are used.
1. Intact Cardiomyocyte Studies
2. Permeabilized Cardiomyocyte Studies
3. Lipid Bilayer Single-Channel Recordings
A key debate exists on whether this compound's antiarrhythmic effect in CPVT is due to RyR2 block or NaV1.5 block. A pivotal 2021 study directly addressed this by creating N-methylated this compound analogues (QX-flecainide and N-methyl this compound) [1]. This modification reduced the analogues' potency for inhibiting single RyR2 channels in lipid bilayers but did not affect their ability to block human cardiac sodium channels. The diagram below illustrates this experimental approach and its conclusive findings.
N-methylation experiment distinguishing RyR2 vs. NaV1.5 block.
Key evidence from this study includes:
This evidence strongly indicates that RyR2 channel inhibition is the principal mechanism of this compound's antiarrhythmic action in CPVT [1].
Despite strong evidence, the mechanism remains a subject of active research due to contradictory findings.
The following diagram illustrates the core mechanisms through which this compound exerts its neuroprotective effects, as identified in experimental models.
Figure 1: Proposed neuroprotective mechanisms of this compound in experimental neuroinflammation.
The primary mechanism is the blockade of voltage-gated sodium channels (NaV), particularly the NaV 1.5 subtype [1] [2]. This blockade leads to two key neuroprotective outcomes:
Additionally, this compound exhibits immunomodulatory effects, such as suppressing the activation of microglia and macrophages within the CNS, which further contributes to a less inflammatory environment [5].
The efficacy of this compound is supported by consistent results across multiple animal studies. The table below summarizes key quantitative findings.
| Disease Model | Key Quantitative Findings | Proposed Primary Mechanism | Citation |
|---|---|---|---|
| EAE (Mouse model of MS) | Significantly reduced clinical disability scores; preserved visual function; restricted immune cell (CD3+ T-cells) migration into the CNS. | Enhancement of Blood-Brain Barrier integrity via NaV1.5 blockade. | [1] [2] |
| Chronic Relapsing EAE (Rat) | Axon survival of 83-98% in treated groups vs. 62% in vehicle controls. | Direct axonal protection via sodium channel blockade. | [3] |
| Experimental Autoimmune Neuritis (EAN, model of GBS) | Significantly reduced neurological deficit scores; 80.0% of axons survived with treatment vs. 62.8% with vehicle. | Direct axonal protection via sodium channel blockade. | [6] |
| EAE (Mouse) | Associated with a significant reduction in the activation of microglia/macrophages within the CNS. | Sodium channel blockade leading to immunomodulation. | [5] |
For researchers aiming to replicate or build upon these findings, here is a detailed methodology from recent and foundational studies.
This recent study provides a comprehensive protocol for evaluating this compound in Experimental Autoimmune Encephalomyelitis (EAE) [1] [2].
To elucidate the mechanism at a cellular level, the same study used primary mouse brain microvascular endothelial cells (pMBMECs) [1] [2].
The foundational study by Bechtold et al. provided direct morphological evidence of axonal protection [3].
The collective evidence positions this compound as a promising candidate for neuroprotective therapy, particularly for multiple sclerosis and other neuroinflammatory disorders like Guillain-Barré syndrome [3] [6]. Its unique dual action of directly protecting axons and stabilizing the BBB addresses two critical pathological pathways.
| Gene / Protein | Functional Role | Impact of Variation | Clinical Considerations & Evidence Gaps |
|---|---|---|---|
| CYP2D6 | Primary metabolic enzyme for flecainide [1] [2]. | Poor Metabolizers: May lead to increased systemic exposure and higher risk of toxicity [2]. | Clinical significance in pediatrics is not fully defined; therapeutic drug monitoring (TDM) is recommended [2]. |
| CYP1A2 | Secondary metabolic pathway for this compound [1]. | Impact on this compound pharmacokinetics is less clear. | Role may be more significant if CYP2D6 activity is low. More research is needed [3]. |
| SCN5A (Encodes Nav1.5 channel) | Primary drug target; voltage-gated sodium channel [3]. | Mutations may alter channel binding affinity, potentially affecting drug efficacy and safety profile [3]. | An area of active investigation; no specific variants currently guide dosing. |
| RYR2 (Ryanodine Receptor 2) | Alternative drug target; regulates calcium release in CPVT [3]. | Not a pharmacokinetic factor. This compound directly antagonizes RYR2, which is key to its efficacy in CPVT [3]. | Pharmacogenomic impact on response is not well characterized. |
The relationships between these genes, drug disposition, and clinical outcomes form a complex network. The following diagram maps out this core pharmacogenomic pathway for this compound.
Overview of this compound's pharmacogenomic pathways, highlighting key genes involved in its metabolism (CYP2D6, CYP1A2) and mechanism of action (SCN5A, RYR2), and their collective influence on clinical outcomes.
In the absence of robust pharmacogenomic guidelines, current pediatric practice relies on careful weight-based dosing and clinical monitoring [4] [5].
The following table summarizes recommended initial oral dosing for ventricular arrhythmias, though institutional protocols may vary [5].
| Patient Population | Initial Dosage Regimen | Maximum Daily Dose |
|---|---|---|
| Adults | 100 mg every 12 hours | 400 mg |
| Adolescents & Children (7 months - 17 years) | 100 mg/m²/day, divided into 2-3 doses | 200 mg/m²/day |
| Infants (1 - 6 months) | 50 mg/m²/day, divided into 2-3 doses | 200 mg/m²/day |
| Alternative Pediatric Dosing (across age groups) | 1 - 6 mg/kg/day, divided into 2-3 doses | 8 mg/kg/day |
To address the existing knowledge gaps, the following protocol outlines a systematic approach for investigating this compound pharmacogenomics in a pediatric cohort.
A proposed workflow for a pediatric this compound pharmacogenomic study, integrating patient phenotyping, genotyping, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and data analysis.
The field requires prospective, systematic studies to transition from observation to clinical application. Key research priorities include [3]:
Research has identified that flecainide accesses its binding site from the cell interior and interacts with specific residues on the hERG channel protein [1]. The table below summarizes the key molecular determinants:
| Determinant | Role/Effect on this compound Block |
|---|---|
| S6 Helix Residue F656 | A principal binding determinant; alanine mutation reduces this compound potency by ~140-fold [1]. |
| S6 Helix Residue Y652 | Less critical; alanine mutation causes a less than 10-fold shift in potency [1]. |
| Pore Helix Residue V625 | Alanine mutation reduces potency by ~27-fold, potentially through an allosteric effect [1]. |
| Channel Inactivation | Attenuating inactivation (e.g., via N588K or S631A mutations) reduces this compound potency, indicating block is enhanced when the channel inactivates [1]. |
| Charged this compound Molecule | The charged form of the drug, applied internally, is effective, confirming an intracellular access pathway [1]. |
This compound exhibits state-dependent block, binding with higher affinity when the hERG channel is in the open or inactivated state [2]. Advanced structural models suggest that conformational changes during inactivation create a more favorable environment for drug binding [2].
Key evidence for this compound's block of IKr comes from electrophysiological studies. The following diagram illustrates a typical voltage-clamp protocol and the observed effect of this compound on IKr:
Experimental protocol for assessing IKr block [3]
While this compound's main classification as a Class IC antiarrhythmic stems from its potent block of cardiac sodium channels, its block of IKr is clinically significant [4].
This compound is a potent blocker of the hERG potassium channel at clinical concentrations. Its binding is state-dependent, primarily mediated by the S6 helix residue F656, and is modulated by channel inactivation gating.
Atrial fibrillation (AF) represents the most common sustained cardiac arrhythmia worldwide, affecting approximately 335 million patients globally and contributing significantly to healthcare burden through emergency department visits, hospitalizations, and complications including stroke and heart failure. The economic impact of AF management is substantial, with emergency department treatment costs averaging approximately $5,460 per visit. Paroxysmal AF, characterized by self-terminating episodes that typically last less than 7 days, creates particular challenges as patients experience unpredictable symptomatic episodes that significantly impact quality of life and healthcare utilization.
The pill-in-the-pocket (PITP) approach has emerged as a strategic response to this clinical challenge, enabling selected patients to self-administer a single oral dose of flecainide at the onset of AF symptoms, potentially avoiding emergency department visits and reducing healthcare costs. Recent evidence from the EAST-AFNET 4 trial has demonstrated that early rhythm control significantly reduces cardiovascular mortality, stroke, and hospitalizations for heart failure or acute coronary syndrome when compared to usual care. This evidence has reinforced the importance of rapid restoration of sinus rhythm in AF management.
This compound, a class Ic antiarrhythmic agent, was first synthesized in 1972 and received FDA approval in 1985. Despite initial concerns following the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients with structural heart disease, contemporary evidence supports its safety and efficacy in appropriately selected populations. Modern risk stratification approaches utilizing advanced imaging and clinical criteria have enabled more precise identification of patients who may safely receive this compound, even expanding to selected populations with specific structural abnormalities.
This compound exerts its antiarrhythmic effects through multiple molecular mechanisms that collectively stabilize cardiac rhythm:
Sodium channel blockade: this compound potently blocks the fast inward sodium channels (Naᵥ1.5) in a use-dependent manner, with high affinity for activated or open channels. This results in prolonged depolarization and increased refractoriness due to slow release from its binding site, significantly slowing phase 0 depolarization in cardiac action potentials. This effect is particularly pronounced in the His-Purkinje system.
Potassium channel inhibition: this compound inhibits IKr channels, delaying the potassium rectifier current and resulting in prolonged action potential duration in both ventricular and atrial muscle fibers. This dual-channel blocking activity distinguishes it from other class I antiarrhythmics.
Calcium homeostasis modulation: this compound blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum and thereby minimizing after depolarizations and triggered activity. This mechanism is particularly relevant for its efficacy in catecholaminergic polymorphic ventricular tachycardia.
Atrial-specific actions: this compound produces rate-dependent prolongation of atrial refractoriness, demonstrates greater prolongation of atrial refractoriness compared to action potential duration, reduces atrial excitability, and inhibits spontaneous diastolic sarcoplasmic reticulum Ca²⁺ release. These electrophysiological characteristics collectively contribute to its effectiveness in terminating atrial fibrillation.
The following diagram illustrates this compound's multi-target mechanism of action:
This compound demonstrates favorable pharmacokinetic properties that support its use in the PITP approach:
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Oral Bioavailability | 90-95% | Minimal first-pass metabolism; consistent systemic exposure |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-4 hours | Slower than intravenous but appropriate for outpatient use |
| Elimination Half-Life | 12-20 hours | Suitable for single-dose administration without prolonged effects |
| Protein Binding | 40% (primarily α₁-acid glycoprotein) | Low potential for protein-binding displacement interactions |
| Metabolism | CYP2D6 and CYP1A2 | Potential for drug interactions with CYP inhibitors |
| Renal Elimination | 30% unchanged in urine | Requires dose adjustment in renal impairment (CrCl <35 mL/min) |
| Therapeutic Trough Concentration | 0.2-1.0 μg/mL | Target range for efficacy and safety monitoring |
The nearly complete oral bioavailability and relatively long half-life make this compound particularly suitable for the PITP approach, providing adequate systemic exposure for arrhythmia termination while minimizing the need for repeated dosing. This compound is haptically metabolized via the CYP450 system, specifically as a CYP2D6 substrate, and is excreted in the urine (30%) and, to a lesser extent, the feces (5%).
Appropriate patient selection is paramount for the safe implementation of the this compound PITP protocol. The following inclusion criteria represent an evidence-based approach to identification of suitable candidates:
Age range: 18-75 years with no upper age limit if otherwise healthy and without significant comorbidities. Recent surveys indicate PITP consideration in approximately 24% of AF patients in the United States and 19% in Europe.
AF pattern: History of infrequent paroxysmal AF (not persistent or permanent AF) that is not associated with chest pain, hemodynamic instability, severe dyspnea, or syncope. The approach is most effective for recent-onset AF episodes (typically <24-48 hours duration).
Cardiac status: Absence of structural heart disease based on comprehensive cardiac evaluation including echocardiography. Recent evidence suggests potential expansion to selected patients with stable coronary artery disease, but this remains investigational.
Electrocardiographic features: No significant ECG abnormalities including pre-excitation (WPW pattern), bundle branch blocks, long QT interval, or conduction abnormalities.
Comorbidity profile: No history of thromboembolic episodes, significant hepatic or renal insufficiency, muscular dystrophies, systemic collagen diseases, or other significant chronic conditions.
Stringent safety screening must exclude patients with the following risk factors:
Structural heart disease: Coronary artery disease (especially recent MI or unstable angina), left ventricular hypertrophy (>15 mm), left ventricular systolic dysfunction (EF <40%), significant valvular heart disease, hypertrophic obstructive cardiomyopathy, and arrhythmogenic right ventricular cardiomyopathy.
Conduction abnormalities: Documented second or third-degree AV block, sick sinus syndrome (without pacemaker), bundle branch block, or significant sinus node dysfunction.
Pharmacological considerations: Concurrent use of contraindicated medications including ritonavir, cisapride, desipramine, dronedarone, quinidine, saquinavir, and tipranavir. Caution with drugs that inhibit CYP2D6.
Metabolic/electrolyte disturbances: Electrolyte abnormalities (especially hypokalemia or hypomagnesemia) that may increase proarrhythmic risk.
The following diagram illustrates the comprehensive patient selection workflow:
The This compound PITP protocol follows specific dosing regimens based on extensive clinical validation:
Table 2: this compound Dosing Protocols for Atrial Fibrillation
| Protocol | Dosing Regimen | Time to Conversion | Success Rate | Monitoring Requirements |
|---|---|---|---|---|
| PITP (Single Dose) | 300 mg for patients >70 kg; 200 mg for patients ≤70 kg | 1.8-5 hours | 78-95% within 6-8 hours | First dose under medical supervision with ECG monitoring |
| Intravenous Cardioversion | 2 mg/kg over 10-30 minutes | 0.4-0.9 hours | 65-96% within 2 hours | Continuous ECG and blood pressure monitoring in clinical setting |
| Oral Loading (Alternative) | 200-300 mg single dose based on weight | 3-6 hours | 75-85% within 6-8 hours | Clinical observation for 4-8 hours post-administration |
| Maintenance Therapy | 50-300 mg daily in divided doses (maximum 400 mg/day) | N/A | Prevents recurrence in 60-70% at 6 months | Periodic ECG to assess PR and QRS intervals |
The landmark NEJM study validating the PITP approach demonstrated that among 165 patients followed for two years, 94% of episodes were successfully treated within 2 hours using this protocol. Recurrences were successfully treated in up to 84% of cases, with significant reductions in emergency room visits and hospitalizations compared to the year before treatment initiation.
To mitigate potential proarrhythmic risks, specific premedication protocols should be implemented:
AV nodal blocking agents: Administration of a beta-blocker (e.g., metoprolol 25-50 mg) or non-dihydropyridine calcium channel blocker (e.g., verapamil 80-120 mg) at least 30 minutes prior to this compound dose to prevent 1:1 atrial flutter conversion. This addresses this compound's potential to organize atrial fibrillation into atrial flutter with rapid ventricular conduction.
Anticoagulation strategy: For patients not on therapeutic anticoagulation, initiation of anticoagulation at the time of beta-blocker or calcium channel blocker administration is recommended to reduce thrombotic risk if AF persists beyond 24 hours. The 2024 ESC AF guidelines recommend a 24-hour threshold for recent-onset AF to maximize safety.
First-dose supervision: Initial PITP administration should occur under medical supervision with telemetric monitoring for at least 4-8 hours to assess efficacy, monitor for adverse effects, and establish safety.
This compound carries specific cardiac safety concerns that require vigilant monitoring and management:
Ventricular proarrhythmia: The primary concern is facilitation of life-threatening ventricular arrhythmias, particularly in patients with structural heart disease. The CAST trial demonstrated increased mortality in post-MI patients with reduced LVEF receiving class Ic agents.
Conduction abnormalities: this compound prolongs PR and QRS intervals, potentially causing conduction slowing that may result in heart block or bradycardia, especially in patients with pre-existing sinus node disease or conduction system abnormalities.
Atrial flutter with 1:1 conduction: this compound may convert atrial fibrillation to organized atrial flutter with rapid ventricular response due to slowed atrial conduction without adequate AV nodal blockade.
Negative inotropy: this compound has a moderate negative inotropic effect and may exacerbate or precipitate heart failure in susceptible individuals.
This compound overdose presents with characteristic electrocardiographic findings and requires specific management approaches:
Table 3: this compound Toxicity: Presentation and Management
| Parameter | Manifestations | Management Interventions |
|---|---|---|
| ECG Findings | QRS widening (>25% from baseline), prolonged PR interval, QT prolongation, bradycardia, ventricular tachycardia | Continuous ECG monitoring, serial 12-lead ECGs every 30-60 minutes until stabilization |
| Cardiovascular Effects | Hypotension, reduced myocardial contractility, heart failure exacerbation | Hemodynamic support, inotropic agents if needed, circulatory assistance |
| Neurological Effects | Dizziness, visual disturbances (blurred vision), paresthesias, tremor | Supportive care, seizure precautions if severe |
| Specific Antidotes | Sodium bicarbonate (IV bolus 150 mEq of 8.4% solution followed by continuous infusion at 150 mL/h) | Target serum pH 7.5-7.55; monitor QRS narrowing as therapeutic endpoint |
| Adjunctive Therapies | Calcium gluconate (1 g IV), lipid emulsion therapy in refractory cases | Acidification of urine to enhance elimination (controversial) |
| Monitoring Parameters | Serum this compound levels (therapeutic range 0.2-1.0 μg/mL), electrolytes, arterial blood gas | QRS duration as primary marker of toxicity resolution |
A recent case report demonstrated successful management of accidental this compound overdose (900 mg daily for 7 days) presenting with wide QRS complex (400 ms) that normalized following sodium bicarbonate infusion over 12 hours. This highlights the importance of prompt recognition and specific antidote administration.
Recent research has explored alternative administration routes to optimize this compound delivery:
Rationale for inhalation: Pulmonary delivery enables rapid absorption and direct capillary delivery to the left atrium via pulmonary veins, potentially achieving faster onset with reduced systemic exposure.
Clinical trial results: The phase 2 INSTANT trial demonstrated a 42.6% conversion rate (95% CI: 33.0-52.6%) with inhaled this compound, with 75% of conversions occurring within 30 minutes (median time 14.6 minutes). However, the subsequent phase 3 RESTORE-1 trial showed lower efficacy (30.8% conversion) attributed to suboptimal plasma concentrations.
Pharmacokinetic advantages: Inhaled formulation achieved peak plasma concentration within minutes compared to 3-4 hours with oral administration, potentially offering a middle ground between oral and intravenous routes for rapid cardioversion.
Table 4: Comparison of this compound Formulations for AF Cardioversion
| Formulation | Dose | Time to Conversion | Success Rate | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Oral (PITP) | 200-300 mg single dose | 1.8-5 hours | 78-95% | Outpatient administration, high bioavailability | Slow onset, prolonged monitoring |
| Intravenous | 2 mg/kg over 10-30 min | 0.4-0.9 hours | 65-96% | Rapid onset, high efficacy | Requires healthcare setting, IV access |
| Inhaled | 120 mg estimated total lung dose | 12.8-14.6 minutes | 30.8-42.6% | Rapid onset, minimal systemic exposure | Device variability, lower efficacy in phase 3 trial |
| Controlled-Release Oral | 200-300 mg daily | N/A (maintenance) | Similar to immediate-release for prevention | Once-daily dosing, stable plasma levels | Not suitable for acute cardioversion |
The this compound pill-in-the-pocket approach represents a safe and effective strategy for selected patients with paroxysmal atrial fibrillation when implemented with appropriate patient selection, dosing protocols, and safety monitoring. Current evidence supports its use in approximately one-quarter of AF patients, predominantly those without structural heart disease. The approach significantly reduces healthcare utilization, emergency department visits, and improves quality of life by enabling rapid termination of symptomatic AF episodes in the outpatient setting.
Future developments in novel formulations, particularly inhaled this compound, may offer additional options for more rapid cardioversion. Furthermore, emerging evidence suggesting potential safety in selected patients with stable coronary artery disease or other structural abnormalities may expand the eligible population, though this requires validation through prospective randomized trials. The FLECA-ED and similar ongoing studies demonstrate the feasibility of structured this compound use in well-characterized cohorts and provide a framework for future research.
For clinical implementation, we recommend a structured approach beginning with comprehensive cardiac evaluation, in-hospital first-dose testing, meticulous patient education, and ongoing monitoring. Future physician education should focus on appropriate patient selection and management of deviations from guideline recommendations observed in real-world practice. As evidence continues to evolve, the this compound PITP protocol represents a valuable component of comprehensive rhythm control strategies aligned with the principles of early rhythm control demonstrated in contemporary practice.
This compound acetate is a Class Ic antiarrhythmic drug that has established itself as a first-line therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation (AFib) in patients without structural heart disease. Originally synthesized in 1972 and receiving FDA approval in 1984-1985, this compound has maintained its clinical relevance through decades of use due to its favorable efficacy profile and predictable pharmacokinetics. The drug's mechanism involves multi-channel blockade that effectively terminates reentrant arrhythmias and restores sinus rhythm. Current international guidelines from the American College of Cardiology and American Heart Association recognize this compound as a recommended treatment for acute rhythm control in appropriately selected patients, particularly through the "pill-in-the-pocket" approach that allows for outpatient management of symptomatic AFib episodes. This document provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in understanding this compound's pharmacological profile, clinical efficacy, and appropriate usage parameters in the context of acute AFib cardioversion.
The efficacy profile of this compound for pharmacological cardioversion of recent-onset atrial fibrillation has been well-established through multiple clinical trials examining both oral and intravenous administration routes. A comprehensive review of trials investigating single oral loading doses revealed that most studies utilized 300 mg for acute conversion, with demonstrated success rates ranging from 57% to 68% within 2-4 hours post-administration, increasing to 75% to 91% after 8 hours [1]. The conversion time window typically ranged from 110±82 to 190±147 minutes, depending on the duration of observation after drug administration, which in most trials was limited to 8 hours [1]. This rapid onset of action makes this compound particularly valuable for symptomatic relief in acute AFib episodes.
Comparative effectiveness studies have demonstrated that the single oral loading regimen of this compound shows significantly superior efficacy to placebo and exhibits comparable efficacy to propafenone, another Class Ic antiarrhythmic agent [1]. When comparing administration routes, both oral and intravenous loading regimens of this compound demonstrated essentially equivalent overall efficacy, with the primary distinction being that the intravenous route achieved earlier conversion of atrial fibrillation to sinus rhythm [1]. This makes the oral loading approach particularly suitable for stable patients in outpatient settings, while the intravenous route may be preferred in hospital settings where more immediate cardioversion is desired.
Table 1: Clinical Efficacy of this compound for Cardioversion of Recent-Onset Atrial Fibrillation
| Parameter | Results | Details |
|---|---|---|
| Common Oral Loading Dose | 300 mg | Single administration [1] |
| Success Rate (2-4 hours) | 57-68% | Proportion of patients converted to sinus rhythm [1] |
| Success Rate (8 hours) | 75-91% | Proportion of patients converted to sinus rhythm [1] |
| Conversion Time | 110±82 to 190±147 min | Range across studies [1] |
| Comparative Efficacy | Superior to placebo | Statistical significance confirmed [1] |
| Comparative Efficacy | Equivalent to propafenone | No significant difference [1] |
| Route Comparison | IV provides faster conversion | Oral and IV equally efficacious overall [1] |
Beyond conventional in-hospital use, this compound has demonstrated significant efficacy in specialized treatment protocols that expand its clinical utility:
"Pill-in-the-Pocket" Approach: A landmark study published in the New England Journal of Medicine (2004) demonstrated that This compound can be safely administered as a single dose (300 mg for patients >70 kg or 200 mg otherwise) at the time of symptomatic AFib onset in an outpatient setting. This approach showed remarkable success, with 94% of episodes successfully treated within 2 hours of symptom onset, and recurrences were successfully managed in up to 84% of cases over a two-year follow-up period. This strategy significantly reduced emergency department visits and hospitalizations compared to the year preceding the treatment period [2].
Emergency Department Cardioversion: A recent meta-analysis of eleven randomized controlled trials established that intravenous this compound is superior to other antiarrhythmics including ibutilide, amiodarone, sotalol, propafenone, and procainamide for rapid cardioversion within 2 hours. Importantly, the analysis found no statistically significant difference in proarrhythmic events compared to placebo or other antiarrhythmic agents [2].
Impact on Atrial Remodeling: Basic science research has revealed that this compound provides benefits beyond acute rhythm control. The drug inhibits intracellular Ca²⁺ accumulation through its effect on the Na⁺/Ca²⁺ exchanger, thereby reducing atrial remodeling and oxidative stress associated with atrial fibrillation. This mechanism suggests potential long-term benefits in maintaining atrial electrical and structural stability [2].
This compound administration for acute pharmacological cardioversion of atrial fibrillation follows specific protocols that have been optimized through clinical studies to maximize efficacy while minimizing potential adverse effects. For recent-onset atrial fibrillation in appropriate patients without structural heart disease, the standard approach involves:
Oral Loading Dose: A single oral dose of 200-300 mg is recommended, with the higher dose (300 mg) reserved for patients weighing more than 70 kg [1] [2]. This regimen demonstrates a dose-response relationship, with the 300 mg dose achieving optimal conversion rates. Administration can occur with or without food, as food does not significantly impact bioavailability [3]. The maximum plasma concentration (Tₘₐₓ) occurs within 3-4 hours after oral administration, corresponding with the peak cardioversion effect observed in clinical trials [3].
Intravenous Loading Dose: For more rapid conversion, an intravenous regimen of 2 mg/kg can be administered, which achieves earlier cardioversion compared to the oral route while maintaining similar overall efficacy [1] [4]. This approach is particularly valuable in emergency department settings where quicker restoration of sinus rhythm is desired.
Pediatric Considerations: While not commonly used for AFib cardioversion in children, this compound dosing in pediatric patients follows different parameters due to altered pharmacokinetics, with a significantly shorter half-life (6-8 hours in children vs. 12-27 hours in adults) requiring more frequent dosing or weight-based adjustment [2].
For long-term prevention of atrial fibrillation recurrence after successful cardioversion, this compound is administered at lower maintenance doses:
Initiation Protocol: Begin with 50 mg orally every 12 hours, with dose increases of 50 mg twice daily implemented every four days until efficacy is achieved [2] [3]. This gradual uptitration allows for assessment of tolerability and monitoring for potential adverse effects.
Maximum Recommended Dose: The maximum daily dose for atrial fibrillation and supraventricular tachycardia maintenance is 300 mg per day, while for ventricular arrhythmias in appropriate patients, the maximum is 400 mg daily [2] [3].
Renal Impairment Adjustment: For patients with renal impairment (CrCl <35 mL/min/1.73m²), caution is required when increasing doses, and the standard 4-day titration interval should be extended. In severe renal impairment, consideration should be given to monitoring plasma levels, with a therapeutic trough concentration target between 0.2 to 1.0 mcg/mL [2] [3].
Table 2: this compound Dosing Protocols for Atrial Fibrillation
| Regimen Type | Dosing Specification | Administration Details |
|---|---|---|
| Acute Cardioversion (Oral) | 200-300 mg single dose | 300 mg for patients >70 kg; 200 mg for ≤70 kg [1] [2] |
| Acute Cardioversion (IV) | 2 mg/kg single dose | Faster conversion than oral route [1] [4] |
| Maintenance Therapy (Start) | 50 mg every 12 hours | Initial dosage for chronic therapy [2] [3] |
| Maintenance Therapy (Titration) | Increase by 50 mg bid every 4 days | Gradual increase to effective dose [2] |
| Maximum Daily Dose (AFib) | 300 mg/day | For maintenance therapy [2] [3] |
| Therapeutic Trough | 0.2-1.0 mcg/mL | Target plasma concentration [2] |
This compound's antiarrhythmic activity stems from its multi-faceted action on cardiac ion channels, creating a complex mechanism that effectively terminates and prevents reentrant arrhythmias. As a Class Ic antiarrhythmic agent, its primary action involves:
Sodium Channel Blockade: this compound acts on the fast-inward sodium (Na⁺) channels with high affinity for activated or open states, and characteristically slow unbinding kinetics during diastole. This results in substantial slowing of cardiac conduction throughout the atria, His-Purkinje system, and ventricles, manifested on surface ECG as prolongation of the PR interval and QRS duration [4] [2]. The slow dissociation from sodium channels during diastole prolongs the refractory period, making this effect particularly pronounced in tachyarrhythmias.
Potassium Channel Inhibition: this compound additionally inhibits the rapid component of the delayed rectifier potassium current (IḴr), which delays repolarization and prolongs action potential duration in both atrial and ventricular muscle fibers. Interestingly, in Purkinje fibers, this compound causes action potential shortening due to the predominant sodium channel blockade effect [4].
Ryanodine Receptor Modulation: A significant additional mechanism involves blockade of ryanodine receptor opening in the sarcoplasmic reticulum, which reduces spontaneous calcium release that can lead to afterdepolarizations and triggered activity [4] [2]. This mechanism is particularly relevant for this compound's efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT).
Na⁺/Ca²⁺ Exchanger (NCX) Inhibition: Research using induced pluripotent stem cell-derived cardiomyocytes from Andersen-Tawil syndrome patients has demonstrated that this compound directly affects the NCX current (Iₙ꜀ₓ), suppressing irregular calcium release and arrhythmic events through a mechanism independent of sodium channel blockade [5].
The following diagram illustrates this compound's multi-target mechanism of action in cardiomyocytes:
Electrical and structural remodeling of the atria during sustained atrial fibrillation creates a substrate that perpetuates the arrhythmia. This compound appears to exert beneficial effects on this pathological process through several mechanisms:
Calcium Handling Modulation: During rapid atrial activation, this compound inhibits intracellular Ca²⁺ accumulation through its action on the Na⁺/Ca²⁺ exchanger, potentially reducing the calcium-mediated signaling that drives structural remodeling [2].
Oxidative Stress Reduction: By normalizing atrial electrical activity and calcium handling, this compound may reduce mitochondrial oxidative stress associated with atrial fibrillation, potentially interrupting the cycle of inflammation and fibrosis that sustains the arrhythmogenic substrate [2].
Conduction Slowing: The predominant sodium channel blockade effect increases wavelength and reduces the number of functional reentry circuits that can be sustained in the atria, effectively modifying the electrophysiological substrate necessary for AFib maintenance [4].
The safety considerations for this compound therapy are paramount, particularly given its potential for serious proarrhythmic effects in specific patient populations. Key safety concerns include:
Ventricular Proarrhythmia: The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that this compound produces a threefold increase in arrhythmic death in patients with structural heart disease, particularly those with prior myocardial infarction and reduced ejection fraction [4] [2]. This landmark study established that this compound is contraindicated in patients with structural heart disease, coronary artery disease, and congestive heart failure due to this proarrhythmic risk [4].
Atrial Flutter with 1:1 Conduction: this compound can organize atrial fibrillation into atrial flutter, with reported incidence between 3.5% to 5.0%, which may result in rapid ventricular rates exceeding 200 bpm if 1:1 atrioventricular conduction occurs [4]. This risk necessitates concomitant AV nodal blocking agents (beta-blockers, verapamil, or diltiazem) in most patients receiving this compound [4] [2].
Conduction System Effects: this compound can cause dose-related QRS widening and may produce various degrees of heart block, particularly in patients with pre-existing conduction system disease or sinus node dysfunction [1] [2].
The following workflow diagram outlines the critical patient selection and risk mitigation protocol for this compound administration:
This compound metabolism and elimination characteristics create specific considerations for safe administration:
Metabolic Pathway: this compound is hepatically metabolized primarily via CYP2D6 and CYP1A2 isoenzymes, with approximately 30% excreted unchanged renally [4] [3]. This dual pathway reduces the impact of polymorphisms in CYP2D6 metabolism, though poor metabolizers may experience moderately increased drug levels.
Renal Impairment: In patients with renal impairment (CrCl <35 mL/min), this compound elimination is reduced, potentially leading to drug accumulation. These patients require careful dose titration and therapeutic drug monitoring, with target trough concentrations between 0.2-1.0 mcg/mL [2] [3].
Significant Drug Interactions: this compound has clinically important interactions with several medication classes, including contraindicated combinations with ritonavir, cisapride, dronedarone, quinidine, saquinavir, and tipranavir. Concurrent use with amiodarone may require a 50% reduction in this compound dose due to metabolic inhibition [2].
Pregnancy and Lactation Considerations: this compound carries potential fetal risks including heart rate variability abnormalities and QT interval effects, requiring careful risk-benefit analysis. During breastfeeding, this compound is present in milk but with relative infant dosing of approximately 8%, which is generally considered acceptable (<10%) [2].
This compound remains a valuable therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation in appropriately selected patients without structural heart disease. Its well-established efficacy profile, with success rates of 57-68% within 2-4 hours and 75-91% within 8 hours after a single 300 mg oral dose, supports its position as a first-line agent in current treatment guidelines. The "pill-in-the-pocket" approach further expands its utility to outpatient management, potentially reducing healthcare utilization while providing prompt symptomatic relief.
Future research directions should focus on refining patient selection criteria beyond the current structural heart disease contraindications, potentially incorporating genetic markers to identify individuals at heightened proarrhythmic risk. Additionally, investigation into novel combination therapies that enhance this compound's efficacy while mitigating its proarrhythmic potential could expand its therapeutic window. Further exploration of this compound's effects on atrial electrophysiological and structural remodeling may reveal additional benefits beyond acute rhythm control, potentially positioning it as a disease-modifying agent in specific AFib subtypes.
Atrial fibrillation (AF) represents the most common sustained cardiac arrhythmia in clinical practice, contributing significantly to emergency department visits, hospital admissions, and healthcare costs worldwide. Flecainide acetate, a Class IC antiarrhythmic agent, has emerged as a cornerstone for pharmacological cardioversion of recent-onset AF in appropriately selected patients. First synthesized in 1972 and approved by the FDA in 1984 for ventricular arrhythmias, this compound has since established its primary role in the management of AF and supraventricular tachycardias. The drug's potent sodium channel blockade properties result in conduction slowing throughout the cardiac conduction system, making it highly effective for restoring sinus rhythm. While the Cardiac Arrhythmia Suppression Trial (CAST) in 1989 restricted this compound's use in patients with structural heart disease due to proarrhythmic concerns, it remains a first-line therapy for AF patients without structural cardiac abnormalities. These application notes provide researchers, scientists, and drug development professionals with comprehensive protocols and mechanistic insights regarding intravenous this compound for acute AF conversion, incorporating recent clinical evidence and emerging research directions. [1] [2] [3]
The clinical efficacy of intravenous this compound has been extensively evaluated in multiple clinical trials and registries, demonstrating consistent success in converting recent-onset atrial fibrillation to sinus rhythm. The conversion rates for intravenous this compound typically range between 65% and 96%, with most studies showing success rates above 70% within 2-4 hours of administration. A recent 2024 registry study demonstrated particularly impressive results, with an 81.8% success rate at 2 hours and a remarkably short median conversion time of 11.7 minutes when this compound was co-administered with beta-blockers. This suggests that adjunctive therapy may enhance both the efficacy and safety profile of this compound. The time to conversion represents a critical efficacy parameter, with intravenous administration achieving restoration of sinus rhythm significantly faster than oral formulations (typically within 0.4-0.9 hours versus 1.8-5 hours for oral loading). The duration of AF episode strongly influences conversion success, with recent-onset arrhythmias (generally ≤24-48 hours) responding most favorably to pharmacologic cardioversion. [2] [4] [5]
Table 1: Clinical Efficacy of Intravenous this compound for Acute AF Conversion
| Study (Year) | Patient Population | Dosing Regimen | Conversion Rate | Median Time to Conversion | Key Findings |
|---|---|---|---|---|---|
| Chios Registry (2024) | 121 patients, AF ≤48h | 1.5 mg/kg (max 150 mg) IV + beta-blocker | 81.8% at 2 hours | 11.7 minutes | Very rapid conversion with concomitant beta-blockade; no serious adverse events |
| Emergency Room Study (2006) | 23 patients, AF 1-48h | 2 mg/kg IV bolus (max 150 mg) | 74% at 2 hours | 10 minutes (initial responders) | Effective and safe in ER setting; hypotension in 1 patient |
| Early Clinical Trial (1988) | 14 patients, AF <24h | Up to 150 mg IV over 10 min | 71.4% | During infusion (50% of responders) | Established early efficacy evidence; no conversion in chronic AF |
| Recent Systematic Assessment | Mixed populations | Various IV regimens | 65-96% | 0.4-0.9 hours | Confirms high efficacy range across study designs |
Comparative analyses have positioned intravenous this compound among the most effective pharmacologic options for acute AF conversion. Network meta-analyses have identified vernakalant and this compound as the most effective and safe antiarrhythmics for pharmacologic cardioversion across different time settings. When compared directly with other Class IC agents, intravenous this compound appears more effective than propafenone, with a number needed to treat of only 2 to achieve one successful cardioversion. Recent years have witnessed innovation in drug formulation approaches, including the development of inhaled this compound acetate designed to achieve rapid absorption and direct left atrial delivery via pulmonary veins. Phase 2 trials of inhaled this compound demonstrated promising conversion rates of 42.6% with a median time of 14.6 minutes, though a Phase 3 trial was prematurely terminated due to lower-than-expected conversion rates (30.8%) attributed to suboptimal plasma drug levels from device delivery issues. This highlights the critical importance of delivery system optimization for novel formulations in achieving therapeutic drug concentrations. [2] [6] [7]
Table 2: Novel this compound Formulations and Combination Approaches
| Formulation/Approach | Mechanistic Rationale | Efficacy Outcomes | Advantages | Development Status |
|---|---|---|---|---|
| Intravenous this compound | Direct systemic delivery | 65-96% conversion, 0.4-0.9 hours | Rapid onset, controlled administration | Approved, clinical use |
| Inhaled this compound | Pulmonary delivery to left atrium via veins | 30.8-42.6% conversion, 12.8-14.6 minutes | Potential for out-of-hospital use | Phase 3 trial terminated |
| This compound + Ibutilide | Na+ and K+ channel blockade synergy | Computational predictions only | Potential for enhanced efficacy | Preclinical modeling |
| This compound + Beta-blockers | AV nodal blockade to prevent 1:1 flutter | 81.8% conversion, 11.7 minutes | Improved safety profile; potentially faster conversion | Clinical practice |
This compound exerts its antiarrhythmic effects primarily through potent blockade of cardiac voltage-gated sodium channels (Nav1.5). The drug displays state-dependent binding, characterized by high affinity for open-state sodium channels and slow unbinding kinetics during diastole. This results in significant conduction slowing throughout the cardiac conduction system, particularly evident in the His-Purkinje system. Unlike many other sodium channel blockers, this compound also inhibits the rapid component of the delayed rectifier potassium current (IKr), which prolongs action potential duration in atrial and ventricular muscle fibers. A particularly significant mechanism relevant to atrial fibrillation involves this compound's inhibition of ryanodine receptor opening in the sarcoplasmic reticulum, thereby reducing spontaneous diastolic calcium release and subsequent triggered activity that can perpetuate arrhythmias. This multifaceted mechanism explains this compound's efficacy not only in AF but also in catecholaminergic polymorphic ventricular tachycardia (CPVT), where abnormal calcium handling plays a central pathophysiologic role. The drug's electrophysiological effects manifest on surface electrocardiography as dose-dependent prolongation of PR interval and QRS duration, with minimal effect on QT interval when corrected for QRS widening. [1] [3] [7]
Figure 1: Molecular Mechanisms and Electrophysiological Effects of this compound
The pharmacokinetic properties of intravenous this compound contribute significantly to its efficacy in acute AF conversion. Following intravenous administration, this compound exhibits rapid distribution with bioavailability approaching 90%, indicating minimal first-pass metabolism. The drug reaches peak plasma concentrations within 2-3 hours after oral administration, while intravenous formulation achieves therapeutic levels immediately upon infusion. This compound demonstrates a moderate half-life ranging from 7 to 23 hours (approximately 20 hours in patients with ventricular ectopy), allowing for sustained antiarrhythmic effect. Hepatic metabolism occurs primarily via cytochrome CYP2D6 and CYP1A2, producing both active (meta-O-dealkylated this compound) and inactive metabolites. Renal excretion accounts for approximately 30% of eliminated drug, necessitating dose adjustment in patients with impaired renal function. Importantly, this compound concentrations in cardiac tissues exceed plasma levels, explaining its potent electrophysiological effects relative to plasma concentrations. Therapeutic drug monitoring targets plasma levels between 0.2 and 1.0 mg/mL, with higher concentrations associated with toxic cardiac effects including bradycardia and conduction abnormalities. [1]
Patient selection represents the most critical safety determinant for intravenous this compound administration. Candidates should have recent-onset AF (typically ≤48 hours duration) without evidence of structural heart disease, including coronary artery disease, significant left ventricular hypertrophy, cardiomyopathy, or impaired ventricular function (left ventricular ejection fraction <40%). Before administration, comprehensive baseline assessment must include 12-lead electrocardiogram, echocardiogram, serum electrolytes (particularly potassium), renal function tests, and cardiac biomarkers when indicated. The following protocol outlines standardized administration for acute AF conversion:
Exclusion criteria must be strictly observed: hemodynamic instability, history of myocardial infarction or coronary artery disease, congestive heart failure, significant valvular heart disease, conduction system disease (sick sinus syndrome, high-grade AV block, bifascicular block), electrolyte imbalances, severe renal or hepatic impairment, or known hypersensitivity to this compound. [1] [5]
For drug development professionals and researchers investigating this compound mechanisms, the following protocol assesses sodium channel blockade properties:
This protocol allows quantification of this compound's use-dependence, a critical property whereby sodium channel blockade increases at faster heart rates, contributing to its effectiveness in terminating tachyarrhythmias while having minimal effect on normal sinus rhythm. [1] [7] [8]
Figure 2: Clinical Protocol for Intravenous this compound in Acute AF Conversion
The most significant safety concern with this compound is its potential for proarrhythmic effects, which largely dictated its current restricted use in patients without structural heart disease. This compound can produce two principal types of proarrhythmia: (1) organization of atrial fibrillation into atrial flutter with 1:1 atrioventricular conduction, occurring in 3.5-5.0% of cases, and (2) ventricular tachyarrhythmias, including monomorphic or polymorphic ventricular tachycardia, with incidence generally below 3% in appropriate patient populations. The CAST trial legacy continues to influence this compound prescribing, as this study demonstrated increased mortality in post-myocardial infarction patients with ventricular ectopy receiving this compound. However, contemporary analysis suggests this risk primarily applies to patients with active ischemia and significant myocardial scar burden rather than all forms of structural heart disease. Recent evidence indicates that selected patients with stable coronary artery disease (complete revascularization, no prior ventricular tachycardia) or arrhythmogenic right ventricular cardiomyopathy may safely receive this compound with appropriate monitoring, though this remains outside current guideline recommendations. Absolute contraindications include pre-existing conduction system disease (sinus node dysfunction, AV block, bundle branch block), ischemic heart disease, congestive heart failure, significant left ventricular hypertrophy, and concomitant use of drugs that potently inhibit CYP2D6. [1] [6] [3]
This compound exerts negative inotropic effects through multiple mechanisms, including reduced sodium and calcium entry into myocardial cells and ryanodine receptor blockade. These effects can significantly decrease stroke volume index and left ventricular ejection fraction while increasing right atrial and pulmonary capillary wedge pressures, particularly in patients with pre-existing ventricular dysfunction. Even in subjects with normal cardiac function, intravenous this compound administration (2 mg/kg) reduces cardiac output and stroke volume during the first 90 minutes post-dosing. Extracardiac adverse effects are generally mild and infrequent, including neurological symptoms (dizziness, visual disturbances), gastrointestinal complaints, and rare hypersensitivity reactions. Importantly, this compound exhibits a narrow therapeutic index, with plasma concentrations >1.0 mg/mL associated with significantly increased risk of adverse cardiac effects. Concomitant administration with amiodarone may increase this compound levels through metabolic interactions, typically necessitating a 50% dose reduction. Patients with severe hepatic impairment require careful dose consideration and potential therapeutic drug monitoring. [1] [5]
Recent research has expanded potential therapeutic applications for this compound beyond its traditional role in atrial fibrillation. The drug has demonstrated particular efficacy in catecholaminergic polymorphic ventricular tachycardia (CPVT), where its ryanodine receptor blockade helps prevent diastolic calcium leakage and subsequent triggered ventricular arrhythmias. Computational modeling approaches predict that combination therapy with this compound and the class III antiarrhythmic ibutilide may create a synergistic effect for atrial defibrillation. In this model, ibutilide-mediated action potential prolongation reduces the diastolic interval, thereby promoting use-dependent sodium channel blockade by this compound and enhancing its antiarrhythmic efficacy. Artificial intelligence applications in arrhythmia management represent another emerging frontier, with machine learning algorithms being developed to identify electrophysiological patterns that predict individual patient response to this compound therapy. These approaches incorporate variability in ionic currents, anatomical factors (including atrial size), and drug-channel interactions to optimize therapeutic outcomes while minimizing proarrhythmic risks. [1] [7] [8]
Innovative drug delivery systems for this compound continue to be explored, with inhaled formulations representing the most advanced alternative to conventional intravenous and oral administration. Despite setbacks in recent clinical trials, the concept of rapid pulmonary delivery with direct left atrial access via pulmonary veins remains pharmacologically compelling. Future formulations may include controlled-release systems for sustained plasma concentrations and transdermal delivery options for long-term management. The evolving paradigm of personalized therapy for atrial fibrillation emphasizes the importance of patient-specific factors in this compound response, including genetic polymorphisms in metabolic enzymes (CYP2D6), specific atrial fibrillation substrates, and comorbidities. Research initiatives are increasingly focusing on biomarkers that predict both efficacy and safety, potentially expanding appropriate patient populations for this compound therapy. These include detailed cardiac imaging to exclude subtle structural disease, exercise testing to unveil latent ischemia or proarrhythmic tendencies, and genetic profiling to identify metabolic characteristics. [2] [6] [8]
Intravenous this compound remains a highly effective and generally safe therapeutic option for pharmacological cardioversion of recent-onset atrial fibrillation in appropriately selected patients. Its well-characterized mechanisms of action, combining sodium channel blockade with additional effects on potassium currents and ryanodine receptors, provide a solid pharmacological foundation for its clinical efficacy. The structured protocols outlined in these application notes support standardized administration and rigorous safety monitoring in both clinical and research settings. Emerging evidence suggests potential expansion of this compound's therapeutic role through novel formulations, combination therapies, and personalized approaches guided by advanced computational methods and artificial intelligence. Ongoing research continues to refine our understanding of optimal patient selection, dosing strategies, and risk mitigation approaches for this potent antiarrhythmic agent.
The combination of flecainide, a Class Ic antiarrhythmic drug, with a beta-blocker represents a synergistic approach for managing cardiac arrhythmias. This combination leverages complementary mechanisms of action to enhance efficacy and mitigate the proarrhythmic risks associated with this compound monotherapy.
1.1 Mechanistic Synergy:
The following diagram illustrates the synergistic signaling pathways of this combination therapy:
Diagram Title: Synergistic Arrhythmia Suppression by this compound and Beta-Blockers
This combination therapy is supported by clinical evidence in specific patient populations. The tables below summarize key efficacy and dosing data.
Table 1: Summary of Clinical Evidence for this compound + Beta-Blocker Combination
| Arrhythmia Indication | Study Type / Population | Reported Efficacy Outcomes | Citation |
|---|---|---|---|
| Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | Meta-analysis (7 RCs, 1 RCT, 333 patients) | Superior to beta-blocker monotherapy: ↓ Risk of arrhythmic events (RR=0.29); ↓ Symptomatic events (RR=0.36); ↓ Exercise-induced arrhythmia score (MD=-1.87). | [3] |
| CPVT (RyR2-positive) | Cohort Study (18 patients) | Reduced exercise-induced ventricular arrhythmias quantitative score by >50%; Reduced arrhythmic window (5.8 vs. 19.7 bpm); Eliminated ICD shocks in 4 of 5 patients. | [5] |
| Idiopathic High-Burden PVCs (with Cardiomyopathy) | Case Report (Juvenile Athlete) | Beta-blocker monotherapy reduced PVC burden from 40% to 29%. Add-on this compound (25 mg BID) achieved complete PVC suppression and normalized LV function. | [6] |
| Atrial Fibrillation (AFib) | Guideline Recommendation | First-line for long-term rhythm control in AF patients without structural heart disease. Concomitant AV node blocker (e.g., beta-blocker) is recommended to prevent 1:1 atrial flutter. | [2] [7] |
Table 2: Typical Dosing Regimens for Combination Therapy
| Drug | Initial Adult Dose | Titration & Maintenance | Key Considerations |
|---|---|---|---|
| This compound | 50 mg every 12 hours [1] [8] | Increase by 50 mg twice daily every 4 days. Max dose: 300 mg/day (AFib) or 400 mg/day (Ventricular arrhythmias). | Monitor ECG for QRS widening (>25% indicates toxicity). Contraindicated in structural heart disease. |
| Atenolol | 12.5 - 25 mg twice daily [6] | Titrate to heart rate response and clinical tolerance. | Used in cited juvenile case report. Other beta-blockers (e.g., Nadolol, Propranolol) are common in CPVT. |
| Nadolol | Not specified in results | N/A | Often preferred in CPVT due to non-selective properties and longer half-life [3]. |
For researchers investigating this combination, the following protocols outline standard methodologies for evaluation.
This protocol is adapted from meta-analyses and cohort studies investigating this compound add-on therapy in CPVT [3] [5].
Procedure:
This protocol is suitable for assessing efficacy in patients with frequent PVCs, as demonstrated in case reports [6].
Procedure:
The workflow for this clinical assessment is outlined below:
Diagram Title: Workflow for Assessing PVC Burden Reduction
The this compound and beta-blocker combination requires vigilant safety monitoring due to potential proarrhythmic and negative inotropic effects.
The combination of this compound and a beta-blocker is a scientifically grounded and clinically effective strategy for managing specific arrhythmias, particularly CPVT and atrial fibrillation in structurally normal hearts. The synergy arises from the multi-channel blocking action of this compound and the anti-adrenergic protection of beta-blockers. Successful implementation requires strict adherence to patient selection criteria, careful dose titration, and rigorous safety monitoring as outlined in these application notes and protocols.
Catecholaminergic polymorphic ventricular tachycardia (CPVT) is a rare inherited arrhythmia disorder characterized by adrenergically-mediated bidirectional or polymorphic ventricular tachycardia occurring during physical activity or emotional stress, typically in the absence of structural heart disease. The condition carries a high mortality rate of up to 30% by age 40 in untreated patients and poses significant therapeutic challenges. [1] [2] CPVT pathogenesis primarily involves mutations in genes encoding key calcium-handling proteins, with RYR2 (cardiac ryanodine receptor) mutations accounting for 60-70% of cases and CASQ2 (cardiac calsequestrin) mutations representing a smaller subset. [3] [2] These genetic defects disrupt normal calcium homeostasis, leading to diastolic calcium leakage from the sarcoplasmic reticulum and subsequent triggered arrhythmias via delayed afterdepolarizations. [3] [2]
While β-adrenergic blockers constitute first-line therapy for CPVT, approximately 30% of patients experience breakthrough cardiac events despite optimal β-blocker treatment. [3] [2] This therapeutic limitation prompted the investigation of alternative pharmacological approaches, leading to the discovery of flecainide's efficacy in CPVT management. Initially synthesized in 1972 and approved for ventricular tachycardia suppression in 1984, this compound is a class Ic antiarrhythmic agent with potent sodium channel-blocking properties. [1] Since 2009, when Knollman and colleagues first demonstrated its striking efficacy in CPVT, this compound has emerged as a crucial addition to the CPVT therapeutic arsenal, now receiving class IIa recommendations in international guidelines for patients with recurrent syncope or polymorphic VT despite β-blocker therapy. [3] [1]
The clinical efficacy of this compound in CPVT has been demonstrated across multiple studies encompassing various genetic subtypes. The foundational evidence emerged from a study showing that this compound dramatically reduced calcium sparks in vitro and completely suppressed ventricular tachycardia in CASQ2-knockout mouse models. [1] This preclinical work led to successful treatment of two severely affected patients who were refractory to conventional therapy, establishing this compound as a promising therapeutic option. [3] [1]
Subsequent clinical investigations have consistently reinforced these initial findings. A retrospective cohort study of 33 genotype-positive patients with CPVT who were unprotected by conventional therapy demonstrated that this compound effectively controlled ventricular arrhythmias in 76% of patients, with complete suppression observed in 63%. [3] [2] Importantly, during a mean follow-up of 20 months, only one patient experienced appropriate ICD shocks, and this episode was associated with confirmed non-compliance. [1] Similar efficacy has been observed in specific genetic subtypes, including homozygous CASQ2 D307H mutation carriers, where this compound addition to β-blocker therapy reduced ventricular arrhythmia burden in all patients. [1]
More recent evidence further supports this compound's long-term benefits. A 2025 study of CPVT patients with the RYR2 p.Gly357Ser mutation who received combined beta-blocker and this compound therapy demonstrated significant improvements in both qualitative (2.07±0.77 vs. 1.22±1.08, p<0.001) and quantitative (69.78±83.17 vs. 15.29±5.53, p<0.001) arrhythmic scores during exercise testing. [4] Additionally, this combined therapy resulted in enhanced functional capacity with increased METs and appropriate reduction in maximum heart rate during exercise, suggesting both antiarrhythmic and rate-controlling benefits. [4]
Table 1: Clinical Efficacy of this compound in CPVT
| Study | Patient Population | Genetic Subtype | This compound Dosage | Efficacy Outcomes | Follow-up Period |
|---|---|---|---|---|---|
| van der Werf et al. [3] | 33 patients | RYR2 (32), CASQ2 (1) | 150 mg (100-300 mg daily) | 76% with arrhythmia control (63% complete suppression) | 20 months |
| Watanabe et al. [3] | 12 patients | Not specified | 165±46 mg daily | 82% free from cardiac events | 48±94 months |
| Khoury et al. [3] | 10 patients | CASQ2 D307H | 200 mg (150-300 mg) daily | Reduced arrhythmia burden in all patients | 15.5±10.4 months |
| Kannankeril et al. [3] | 13 patients | Not specified | Target serum level 0.50-0.80 μg/ml | Significant reduction in exercise-induced VT | 3 months |
| Wangüemert-Perez et al. [4] | 32 patients | RYR2 p.Gly357Ser | 100 mg median daily dose | Significant improvement in arrhythmic scores (p<0.001) | 7.3 years median |
The safety considerations for this compound in CPVT patients must be carefully evaluated, particularly given the historical concerns about class Ic antiarrhythmic agents in structural heart disease. However, in CPVT patients without structural abnormalities, this compound has demonstrated a favorable safety profile across multiple studies. [3] [5] The most comprehensive safety data come from aggregated studies showing that adverse effects are generally mild and infrequent, with only occasional reports of side effects such as minor conduction abnormalities or non-cardiac symptoms. [3]
Importantly, a randomized clinical trial comparing this compound to placebo in CPVT patients on maximally tolerated β-blockers demonstrated no significant difference in serious adverse events between the treatment arms, supporting its safety in this population. [3] Additionally, recent evidence has prompted reconsideration of this compound use even in selected patients with structural heart disease, as modern imaging and risk stratification allow for more precise identification of candidates who may safely receive this medication. [5] Nonetheless, careful monitoring remains essential, particularly regarding potential QRS widening, which should not exceed 25% from baseline according to expert recommendations. [5]
Table 2: Safety Profile of this compound in CPVT
| Safety Aspect | Findings | Clinical Implications |
|---|---|---|
| Proarrhythmic Potential | No increased incidence of ventricular proarrhythmia in CPVT patients without active ischemia [3] [5] | Safe in genetically confirmed CPVT without structural abnormalities |
| Common Adverse Effects | Mild side effects reported in 10-18% of patients across studies [3] | Generally well-tolerated at therapeutic doses |
| Conduction Abnormalities | Dose-dependent QRS widening; serious conduction disturbances rare [5] | Regular ECG monitoring recommended; discontinue if QRS prolongation >25% |
| Use in Structural Heart Disease | Emerging data suggest possible safety in selected patients with stable CAD or ARVC [5] | Requires comprehensive assessment and careful patient selection |
| Long-term Safety | No significant safety concerns over median follow-up of 7.3 years [4] | Suitable for chronic management in responsive patients |
The fundamental pathophysiology of CPVT involves disrupted calcium handling within cardiomyocytes, culminating in delayed afterdepolarizations (DADs) and triggered arrhythmias. Under normal physiological conditions, cardiac excitation-contraction coupling requires precise calcium flux regulation. During action potential depolarization, a small amount of calcium enters through L-type calcium channels, triggering substantial calcium release from the sarcoplasmic reticulum via RyR2 channels—a process termed calcium-induced calcium release (CICR). [3] [2] During diastole, cytosolic calcium is rapidly resequestered into the sarcoplasmic reticulum by SERCA2a, with excess calcium extruded via the sodium-calcium exchanger (NCX). [2]
In CPVT, RYR2 or CASQ2 mutations disrupt this delicate balance, increasing the open probability of RyR2 channels and promoting spontaneous diastolic calcium release from the sarcoplasmic reticulum. [3] [2] Under adrenergic stimulation, calcium overload within the sarcoplasmic reticulum exacerbates this pathological leakage. The elevated cytosolic calcium during diastole activates the forward mode of NCX, which exchanges one calcium ion for three sodium ions, generating a transient inward current (Iti). This depolarizing current produces DADs that can reach the threshold for sodium channel activation, initiating triggered arrhythmias. [3] [2] Thus, the arrhythmogenic process in CPVT involves two critical steps: (1) spontaneous calcium release during diastole, exacerbated by adrenergic stimulation; and (2) triggered activity activated by the transient inward current induced by spontaneous calcium release. [2]
The precise mechanism by which this compound exerts its antiarrhythmic effects in CPVT remains a subject of active investigation and debate within the scientific community. Two primary hypotheses have emerged, each supported by experimental evidence:
Direct RyR2 Inhibition Hypothesis: This mechanism proposes that this compound directly targets the cardiac ryanodine receptor, reducing abnormal diastolic calcium leakage. [3] [6] Initial studies demonstrated that this compound reduces the duration of RyR2 channel openings in lipid bilayer experiments without affecting closed channel duration. [2] In CASQ2 knockout mice, this compound completely suppressed exercise-induced ventricular tachycardia and ameliorated isoproterenol-induced spontaneous calcium release in isolated myocytes. [2] Importantly, lidocaine—a sodium channel blocker without RyR2 blocking activity—failed to demonstrate similar therapeutic effects, suggesting that RyR2 inhibition rather than sodium channel blockade underlies this compound's efficacy. [2] Further support comes from studies with N-methyl this compound, a this compound analog that retains sodium channel blocking properties but lacks RyR2 inhibiting activity; this compound failed to suppress arrhythmias in CPVT models, strengthening the case for direct RyR2 involvement. [2]
Sodium Channel-Mediated Hypothesis: Alternative mechanisms propose that this compound's antiarrhythmic effects derive primarily from its sodium channel blocking properties. [6] According to this view, this compound blockade of cardiac sodium channels reduces the frequency of spontaneous sarcoplasmic reticulum calcium release events only when sodium channels are active. [6] This mechanism may involve this compound-induced increases in NCX-mediated calcium efflux, thereby reducing cytosolic calcium concentration in the vicinity of RyR2 channels and diminishing the likelihood of triggered activity. [6] Supporters of this hypothesis note that this compound is a hydrophilic compound with a pKa of 9.3, meaning only 1% of the drug is neutral at physiological pH and available to diffuse across membranes to intracellular RyR2 targets, potentially limiting direct RyR2 access. [2]
The ongoing controversy regarding this compound's primary mechanism reflects methodological differences between studies, including variations in baseline calcium spark frequencies, degree of calcium overload, and experimental preparation techniques. [6] Regardless of the precise mechanism, this compound effectively suppresses both the triggering events (diastolic calcium waves) and the propagation of arrhythmias in CPVT.
The following diagram illustrates the current understanding of CPVT pathophysiology and this compound's potential mechanisms of action:
Diagram 1: Proposed molecular mechanisms of CPVT pathogenesis and this compound's antiarrhythmic actions. CPVT mutations disrupt RyR2 function, leading to diastolic calcium leakage and triggered arrhythmias. This compound may suppress arrhythmias through direct RyR2 inhibition and/or sodium channel blockade.
Appropriate patient selection is crucial for optimizing this compound therapy in CPVT. Based on current evidence and guideline recommendations, this compound is indicated in the following scenarios:
Adjunctive therapy: Patients with CPVT who experience recurrent syncope or polymorphic ventricular tachycardia despite optimized β-blocker therapy. [3] [1] Current guidelines assign a Class IIa recommendation for this compound in this population, reflecting a favorable risk-benefit profile when added to β-blockers. [1]
Monotherapy consideration: Patients with intolerance or contraindications to β-blockers due to significant side effects such as excessive fatigue, bronchospasm, or depression. [1] Evidence from a retrospective cohort of nine RYR2 mutation carriers intolerant to β-blockers demonstrated no treatment failures during a median follow-up of 37.1 months with this compound monotherapy. [1]
Asymptomatic high-risk patients: Selected cases with severe genotypes and positive exercise stress testing despite β-blockade, though this remains an area of ongoing investigation. [7]
Recent evidence also suggests that a beta-blocker-free regimen with this compound monotherapy may be considered in carefully selected low-risk CPVT patients, particularly those who cannot tolerate β-blockers. [7] However, this approach requires thorough discussion of risks and benefits with patients and families, along with close monitoring.
This compound dosing in CPVT follows a conservative titration approach to balance efficacy and safety. The following protocol represents current clinical practice:
Initial dosing: Initiate this compound at 50 mg twice daily in adults or 1-2 mg/kg/day in divided doses for pediatric patients. [3] [1]
Titration schedule: Increase the dose gradually at 3-5 day intervals based on therapeutic response and tolerance. [4] Most adults achieve therapeutic effect at 100-150 mg daily, though some may require up to 300 mg daily. [3] Pediatric dosing typically ranges from 2-4 mg/kg/day divided twice or three times daily. [3]
Therapeutic monitoring: Target trough serum levels of 0.50-0.80 μg/ml, which have been associated with arrhythmia suppression in clinical trials. [3] However, routine therapeutic drug monitoring is not always necessary in clinical practice if clinical efficacy is achieved without adverse effects.
Long-term maintenance: The median maintenance dose in long-term studies is approximately 100 mg daily in combination with β-blockers. [4] Regular reassessment of dosing is recommended, particularly with growth in pediatric patients or with changes in clinical status.
Combination therapy with this compound and β-blockers represents the standard of care for most CPVT patients requiring advanced pharmacological management. This approach provides complementary mechanisms of action:
β-blockers attenuate adrenergic stimulation, reducing the propensity for calcium overload during stress or exercise. [3] [2]
This compound directly targets the aberrant calcium release or its downstream consequences. [3] [6] [2]
Recent evidence demonstrates that triple therapy with β-blockers, this compound, and left cardiac sympathetic denervation (LCSD) can significantly reduce breakthrough cardiac events in high-risk patients. [8] A Korean multicenter study reported that this aggressive approach reduced breakthrough events by 46.1%, though it did not significantly prevent aborted cardiac arrest or sudden cardiac death. [8]
Vigilant monitoring is essential during this compound therapy to ensure patient safety. The following monitoring protocol is recommended:
Baseline assessment: 12-lead ECG, echocardiogram, exercise stress test, and assessment of renal and hepatic function. [5] [1]
ECG monitoring: Regular 12-lead ECGs to assess PR interval, QRS duration, and QT interval. This compound should be discontinued or dose-reduced if QRS prolongation exceeds 25% from baseline. [5]
Exercise testing: Perform serial exercise stress tests 1-2 weeks after initiation or dose adjustment to assess arrhythmia suppression. [4] Both qualitative and quantitative arrhythmia scoring should be utilized, with target >50% reduction in arrhythmia burden indicating adequate response. [4]
Long-term follow-up: Annual exercise testing, periodic ECGs, and clinical assessment for symptoms or side effects. [4]
Preclinical evaluation of this compound's effects in CPVT models employs several standardized methodologies that can be adapted for drug development purposes:
In vitro RyR2 function assessment: Utilize lipid bilayer electrophysiology to measure single-channel properties of recombinant human RyR2 or native RyR2 from sarcoplasmic reticulum vesicles. Key parameters include open probability, mean open time, and mean closed time in the presence of varying this compound concentrations (typically 1-100 μM). [6] [2]
Intracellular calcium imaging: Employ confocal line-scan microscopy in isolated ventricular myocytes from CPVT models (e.g., CASQ2 knockout or RYR2-R4496C knock-in mice) to quantify spontaneous calcium sparks and waves during pacing and in quiescent conditions. [6] [2] Cells should be perfused with Tyrode's solution at 37°C and paced at 1-2 Hz using field stimulation. This compound is typically applied at 5-20 μM concentrations for 10-20 minutes to assess effects on calcium spark frequency, amplitude, and propagation. [6]
Arrhythmia induction in isolated myocytes: Assess triggered activity in current-clamp mode using patch-clamp electrophysiology during β-adrenergic stimulation with isoproterenol (10-100 nM). [6] [2] Measure the incidence of delayed afterdepolarizations and action potential duration changes following this compound application.
Standardized clinical protocols are essential for evaluating this compound efficacy in CPVT patients:
Exercise stress testing: Perform symptom-limited treadmill or bicycle tests using standardized protocols (e.g., Bruce, Modified Bruce). [4] Record continuous 12-lead ECG with particular attention to ventricular arrhythmia morphology (bidirectional, polymorphic), density, and relationship to heart rate threshold. [4]
Arrhythmia quantification: Utilize both qualitative (e.g., 0-4 scale based on arrhythmia complexity) and quantitative (arrhythmia density score incorporating premature ventricular contraction frequency and complexity) scoring systems. [4]
Holter monitoring: Implement 24-48 hour ambulatory ECG monitoring to assess arrhythmia burden during daily activities and correlate with symptom diary.
Pharmacogenetic considerations: For research purposes, consider CYP2D6 genotyping as this compound is metabolized by this enzyme, though dosage adjustment based on pharmacogenetics is not currently standard practice. [1]
The following diagram illustrates a recommended workflow for evaluating this compound response in CPVT patients:
Diagram 2: Clinical protocol for this compound initiation and monitoring in CPVT patients. The workflow emphasizes baseline and post-treatment exercise testing with arrhythmia quantification, careful dose titration, and continuous ECG monitoring.
This compound represents a significant advancement in the management of CPVT, addressing an unmet need in patients with breakthrough arrhythmias despite standard β-blocker therapy. Robust clinical evidence supports its efficacy in reducing ventricular arrhythmia burden with a favorable safety profile when appropriately monitored. [3] [4] [1] The dual mechanistic potential—direct RyR2 stabilization and sodium channel modulation—provides a unique therapeutic approach targeting the fundamental pathophysiology of CPVT. [3] [6] [2]
Despite these advances, several areas require further investigation. The ongoing debate regarding this compound's primary mechanism of action highlights the need for additional studies to resolve this controversy, potentially informing the development of more targeted therapies. [6] Furthermore, optimal patient selection criteria, particularly for this compound monotherapy in β-blocker-intolerant patients, warrant refinement through prospective studies. [7] The exploration of triple therapy with β-blockers, this compound, and LCSD represents another promising avenue, particularly for high-risk patients. [8]
From a drug development perspective, this compound serves as a proof-of-concept for targeting abnormal calcium handling in inherited arrhythmia syndromes. The successful repurposing of this established antiarrhythmic agent for CPVT may inspire similar approaches for other conditions characterized by calcium dysregulation. Furthermore, the development of this compound analogs with enhanced RyR2 specificity or improved pharmacokinetic profiles could potentially yield agents with superior efficacy and safety. [2]
As research continues to elucidate the intricate mechanisms of this compound in CPVT, this medication has already established itself as an essential component of the CPVT therapeutic arsenal, offering hope for improved outcomes in this challenging condition.
Left ventricular outflow tract (LVOT) arrhythmias represent a significant subset of idiopathic ventricular arrhythmias (IVAs) that originate from specific anatomical structures including the aortic sinuses of Valsalva, aortomitral continuity, and the epicardial myocardium. These arrhythmias account for approximately 15% of all IVA cases, with the majority (50%) originating from the right ventricular outflow tract (RVOT) and the remainder from various other sites [1]. LVOT arrhythmias typically manifest as premature ventricular complexes (PVCs), nonsustained ventricular tachycardia (NSVT), or occasionally as sustained ventricular tachycardia in patients with structurally normal hearts. The clinical presentation ranges from asymptomatic incidental findings to debilitating symptoms including palpitations, dizziness, syncope, and in rare cases, can lead to tachycardia-induced cardiomyopathy if the arrhythmic burden is significant [1].
Flecainide acetate, a Class Ic antiarrhythmic drug, received FDA approval in 1984 for the treatment of sustained ventricular tachycardia and has since become a mainstay therapy for atrial fibrillation and various supraventricular tachycardias [2]. The drug's use in ventricular arrhythmias was significantly impacted by the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated increased mortality in post-myocardial infarction patients treated with class Ic antiarrhythmics [1]. Consequently, this compound is now primarily reserved for patients with normal cardiac structure and preserved systolic function, making it particularly suitable for treating LVOT arrhythmias where these conditions are typically met [1] [3].
This compound exerts its antiarrhythmic effects through multiple complementary mechanisms that target various ion channels and receptors in cardiac tissue:
Sodium channel blockade: this compound binds to the open-state of fast inward Na+ channels (Nav 1.5) in a rate- and voltage-dependent manner, resulting in a reduction of the phase 0 slope of the action potential in His-Purkinje tissue and ventricular myocardium [1]. This leads to a significant slowdown of conduction velocity with proportional prolongation of HV and QRS intervals (approximately 10% at resting heart rates) [1]. The drug exhibits slow unbinding kinetics during diastole (recovery time constant τ > 10 seconds), which contributes to its potent effects on cardiac conduction [3].
Potassium channel inhibition: At similar concentrations (IC~50~: 1-2 μM), this compound inhibits the rapid component of the delayed rectifier K+ current (I~Kr~), which increases the duration of the action potential and effective refractory period in both ventricular and atrial muscle fibers [1] [3].
Ryanodine receptor modulation: this compound has been shown to block ryanodine receptor (RyR2) opening, reducing calcium release from the sarcoplasmic reticulum and thereby decreasing afterdepolarizations and triggered activity [2] [4]. This mechanism is particularly relevant for treating catecholaminergic polymorphic ventricular tachycardia (CPVT) but may also contribute to its efficacy in LVOT arrhythmias, especially those exacerbated by adrenergic stimulation [5] [4].
Table 1: Comprehensive Pharmacodynamic Profile of this compound
| Parameter | Effect | Clinical Correlation | Experimental Measurement |
|---|---|---|---|
| Na+ Channel Blockade | Use-dependent conduction slowing | QRS widening (~10% at rest) | Patch-clamp studies (IC~50~: 1-2 μM) |
| K+ Channel Blockade | I~Kr~ inhibition | Mild QT prolongation | Voltage-clamp experiments |
| RyR2 Modulation | Reduced Ca~2+~ release from SR | Suppression of triggered activity | Lipid bilayer studies, calcium imaging |
| Action Potential Effects | Prolonged APD in muscle fibers, shortened APD in Purkinje fibers | Post-repolarization refractoriness | Microelectrode arrays, optical mapping |
This compound demonstrates favorable pharmacokinetic properties that support its clinical use, including high oral bioavailability and a half-life that permits twice-daily dosing:
Absorption and Distribution: this compound has nearly complete oral bioavailability (90-95%) with peak plasma concentrations occurring 1-6 hours after administration [2] [6]. The drug is 40% protein-bound primarily to alpha-1-acid glycoprotein, with a volume of distribution of 5.0-13.4 L/kg [6]. Concomitant food or antacid administration does not significantly affect absorption [6].
Metabolism and Elimination: this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and to a lesser extent CYP1A2, producing meta-O-dealkylated this compound and its lactam metabolite, both of which have significantly reduced activity compared to the parent compound (approximately 20%) [2] [6]. Elimination occurs mainly through renal excretion (85-90%), with 40-50% as unchanged drug and the remainder as metabolites; approximately 5% is eliminated in feces [2] [6]. The elimination half-life ranges from 12-27 hours, allowing for twice-daily dosing in most patients [2] [3].
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Special Populations | Clinical Implications |
|---|---|---|---|
| Oral Bioavailability | 90-95% | Unaffected by food | Consistent dosing regardless of meals |
| Time to Peak Concentration | 1-6 hours | Delayed with renal impairment | Steady-state in 3-5 days |
| Protein Binding | 40% (primarily α~1~-acid glycoprotein) | Increased in inflammation | Variable free fraction in acute illness |
| Elimination Half-life | 12-27 hours (adults) | Prolonged in renal impairment | Adjust dose when CrCl <35 mL/min |
| Metabolism | CYP2D6 (major), CYP1A2 (minor) | Poor vs. extensive metabolizers | Potential variability in drug exposure |
| Renal Excretion | 40-50% unchanged | Accumulation in renal disease | Requires dose adjustment |
The investigation of this compound's effects on LVOT arrhythmias employs various experimental models that recapitulate different aspects of the arrhythmogenic substrate and mechanisms:
Cellular and Tissue Models: Isolated ventricular myocytes from various species (guinea pig, rabbit, human-induced pluripotent stem cell-derived cardiomyocytes) allow for the assessment of this compound's effects on action potential parameters, ion currents, and calcium handling using patch-clamp techniques and calcium imaging [7]. Isolated papillary muscles from guinea pigs enable the evaluation of this compound's effects on action potential characteristics and refractory periods using standard microelectrode techniques [7]. The Langendorff perfused heart model facilitates the study of this compound's effects on conduction velocity, arrhythmia inducibility, and termination using optical mapping and electrogram analysis [7].
In Vivo Arrhythmia Models: Chemical induction models including aconitine, digoxin, strophanthin/ouabain, adrenaline, and calcium-induced arrhythmias provide platforms for assessing this compound's antiarrhythmic efficacy in intact animals [7]. Electrical stimulation models utilizing programmed electrical stimulation (PES) protocols or determination of ventricular fibrillation threshold allow for the evaluation of this compound's effects on arrhythmia induction and maintenance [7]. Exercise-induced arrhythmia models, particularly relevant for LVOT arrhythmias which often exhibit catecholamine sensitivity, enable assessment of this compound's efficacy under adrenergic stimulation [5] [7].
Biophysically detailed computational models of ventricular electrophysiology provide powerful tools for investigating this compound's mechanisms of action and predicting clinical effects:
Multi-scale modeling integrates molecular interactions of this compound with ion channels into cellular action potential models, which are then incorporated into tissue and organ-level simulations to predict effects on conduction and arrhythmia dynamics [8]. These models can simulate this compound's rate-dependent sodium channel blockade and its effects on cardiac wavelength and reentrant circuit stability [8].
Patient-specific modeling using clinical imaging data and electrophysiological parameters allows for the prediction of this compound's effects in individual patients, potentially guiding personalized therapy selection for LVOT arrhythmias [8]. These models can incorporate structural abnormalities, tissue heterogeneity, and specific activation patterns relevant to LVOT arrhythmogenesis.
Diagram 1: this compound's multi-scale mechanisms of action in suppressing ventricular arrhythmias, illustrating the pathway from molecular targets to tissue-level antiarrhythmic effects
Appropriate patient selection is paramount for the safe and effective use of this compound in LVOT ventricular arrhythmias. Key considerations include:
Structural heart disease assessment: Comprehensive evaluation including echocardiography, cardiac MRI, and occasionally cardiac CT should be performed to exclude structural abnormalities, coronary artery disease, and impaired ventricular function [1] [2]. This compound is contraindicated in patients with any evidence of structural heart disease, particularly coronary artery disease, previous myocardial infarction, or reduced ejection fraction [2] [9].
Arrhythmia characterization: 12-lead ECG documentation of the clinical arrhythmia should be obtained to confirm an LVOT origin, characterized by inferior lead positivity (II, III, aVF) and precordial R-wave transition typically at or before V3 [1]. Exercise testing may be valuable to demonstrate catecholamine sensitivity and reproduce the clinical arrhythmia [5]. Ambulatory monitoring provides quantification of arrhythmia burden and correlation with symptoms.
Risk-benefit assessment: The potential benefits of this compound therapy should be weighed against the proarrhythmic risk, particularly in patients with borderline or undetected structural heart disease. In appropriate candidates, this compound offers high efficacy with reported success rates of 90% in suppressing ventricular arrhythmias in structurally normal hearts [1].
This compound dosing requires careful titration with appropriate monitoring to balance efficacy and safety:
Initiation protocol: Therapy should be initiated at 50 mg orally every 12 hours with assessment of clinical response and ECG parameters after 3-5 days [2]. If tolerated but with insufficient arrhythmia suppression, the dose may be increased to 100 mg every 12 hours with continued monitoring [2]. The maximum recommended daily dose for ventricular arrhythmias is 400 mg, though most patients with LVOT arrhythmias respond to lower doses (100-200 mg daily) [2].
"Pill-in-the-pocket" approach: For selected patients with infrequent but symptomatic episodes, a single oral dose of 200-300 mg (depending on patient weight) at arrhythmia onset may be effective for rapid termination, potentially avoiding the need for continuous therapy or emergency department visits [2]. This approach requires thorough prior testing of safety and efficacy in a monitored setting.
Special populations: In patients with renal impairment (CrCl <35 mL/min), dose reductions of 25-50% are recommended with close monitoring of ECG parameters and drug levels if available [2]. For hepatic impairment, conservative dosing and careful titration are advised, though no specific dosage adjustment algorithm exists [2].
Table 3: this compound Dosing Protocol for LVOT Ventricular Arrhythmias
| Phase | Dose | Frequency | Duration | Monitoring Parameters | Titration Criteria |
|---|---|---|---|---|---|
| Initiation | 50 mg | Every 12 hours | 3-5 days | ECG (QRS duration, PR interval), symptom diary, Holter monitor | QRS increase <50%, no conduction abnormalities |
| Titration | 100 mg | Every 12 hours | 3-7 days | ECG, symptom assessment, arrhythmia burden (Holter) | Inadequate arrhythmia control with good tolerance |
| Maintenance | 50-150 mg | Every 12 hours | Long-term | Periodic ECG, symptom review, annual Holter or event monitor | Arrhythmia suppression with minimal side effects |
| Maximum | 200 mg | Every 12 hours | Not applicable | Close ECG monitoring, drug level if available | Reserved for refractory cases with normal cardiac structure |
This compound is often used in combination with other antiarrhythmic agents, particularly for patients with incomplete response to monotherapy:
Beta-blocker combinations: The combination of this compound with a beta-blocker is commonly employed to provide complementary mechanisms of action and potentially reduce the risk of atrial flutter with 1:1 conduction, a recognized proarrhythmic effect of this compound [2] [9]. Beta-blockers also provide rate control should breakthrough arrhythmias occur and address the adrenergic component often present in LVOT arrhythmias [5].
Calcium channel blockers: While less commonly combined with this compound, non-dihydropyridine calcium channel blockers (verapamil, diltiazem) may be used in selected patients, particularly those with concomitant supraventricular arrhythmias or when beta-blockers are contraindicated [1].
This compound carries a significant risk of proarrhythmia that requires careful patient selection and monitoring:
Ventricular proarrhythmia: The drug can facilitate the occurrence of monomorphic ventricular tachycardia, particularly in patients with underlying structural heart disease, through its potent sodium channel blocking effects that promote reentrant circuits [2]. In the CAST trial, this compound was associated with increased mortality in post-myocardial infarction patients, leading to a black box warning regarding its use in patients with structural heart disease or asymptomatic ventricular arrhythmias [2].
Atrial proarrhythmia: this compound can organize atrial fibrillation into atrial flutter with 1:1 atrioventricular conduction, resulting in rapid ventricular rates [2]. This risk can be mitigated by concomitant use of AV nodal blocking agents (beta-blockers or calcium channel blockers) [2] [9].
Conduction abnormalities: this compound can cause sinus node dysfunction, AV nodal conduction delays, and bundle branch block due to its effects on cardiac sodium channels, particularly in patients with preexisting conduction system disease [2] [9].
This compound is contraindicated in several patient populations and clinical scenarios:
This compound has several clinically significant drug interactions that require attention:
Diagram 2: Comprehensive clinical protocol for this compound initiation and maintenance therapy in LVOT ventricular arrhythmias, illustrating the stepped approach to patient management
This compound remains a highly effective therapeutic option for patients with LVOT ventricular arrhythmias and structurally normal hearts, with a favorable efficacy profile when used appropriately. The drug's multiple mechanisms of action, including sodium channel blockade, potassium channel inhibition, and RyR2 modulation, provide complementary antiarrhythmic effects that are particularly suited to the electrophysiological characteristics of LVOT arrhythmias.
Future research directions should focus on refining patient selection criteria, developing novel biomarkers to predict therapeutic response and proarrhythmic risk, and exploring genetic determinants of drug efficacy and safety. Additionally, the development of controlled-release formulations may offer improved pharmacokinetic profiles with reduced peak-to-trough fluctuations, potentially enhancing the safety margin [1]. Computational modeling approaches and patient-specific simulations hold promise for personalized therapy planning and merit further investigation in prospective clinical trials [8].
When prescribed according to established protocols with appropriate patient selection, monitoring, and dose titration, this compound provides an important therapeutic option for controlling symptomatic LVOT ventricular arrhythmias and improving quality of life in affected patients.
Fetal supraventricular tachycardia (SVT) represents the most common clinically significant fetal tachyarrhythmia, with an incidence of approximately 1:1,000 to 1:25,000 pregnancies and potential for progression to fetal hydrops and mortality if untreated. Sustained tachycardia exceeding 210-220 beats per minute can lead to cardiac remodeling, impaired diastolic filling, and elevated central venous pressure, ultimately resulting in heart failure and hydrops in 30%-40% of cases, with associated mortality rates as high as 40% in hydropic fetuses [1] [2]. The pathophysiological mechanism predominantly involves atrioventricular reentry tachycardia (AVRT) due to an accessory pathway (89.5% of cases), with atrial flutter representing the second most common mechanism (4.2%-30% of cases) [1].
Flecainide acetate, a class IC antiarrhythmic agent, has emerged as a cornerstone in the transplacental management of fetal tachycardia over the past two decades. Its electrophysiological actions primarily involve slowing conduction throughout all cardiac pathways via potent sodium channel blockade, with particular effect on accessory pathways [1]. As a lipophilic compound with minimal protein binding and excellent placental transfer (fetus-to-mother ratio of 0.82), this compound achieves therapeutic fetal levels efficiently, even in the setting of placental edema associated with hydrops [3] [4]. This application note provides researchers, clinicians, and drug development professionals with comprehensive protocols and evidence-based guidance for the use of this compound in fetal tachycardia management, with emphasis on pharmacodynamic considerations, dosing strategies, safety monitoring, and experimental methodologies.
The efficacy of this compound in managing fetal tachycardia has been established through numerous retrospective studies and meta-analyses, demonstrating particular advantage in high-risk cases with fetal hydrops. A 2016 retrospective observational study of 48 patients with fetal tachyarrhythmia reported that high-dose this compound (300-400 mg/day) achieved conversion to sinus rhythm in 72% of hydropic fetuses and 88% of non-hydropic fetuses, with a median time to conversion of just 3 days [1]. This rapid conversion is clinically significant as the duration of tachycardia directly correlates with risk of hemodynamic compromise and mortality.
A 2022 network meta-analysis incorporating data from multiple therapeutic regimens demonstrated that This compound monotherapy and digoxin-flecainide combination therapy represent the most effective strategic approaches for fetal tachycardia, regardless of hydrops status [5]. The analysis revealed that the combination of digoxin and this compound was consistently superior to digoxin monotherapy across all tachycardia types and hydrops status, with the highest probability of being the most effective treatment for both SVT and atrial flutter [5].
Table 1: Comparative Efficacy of First-Line Antiarrhythmic Strategies for Fetal Tachycardia
| Therapeutic Regimen | Overall Cardioversion Rate | Cardioversion in Hydrops | Cardioversion in Non-Hydrops | Time to Conversion (Median Days) |
|---|---|---|---|---|
| This compound monotherapy | 76-88% [1] [3] | 72% [1] | 88% [1] | 3-5 [1] [6] |
| Digoxin monotherapy | 32-46.7% [4] [3] | <20% [3] | 46.7% [3] | 4.5-14 [1] [4] |
| Sotalol monotherapy | 51-65% [3] [5] | 35-40% [3] | 59-65% [3] | 5-7 [3] |
| Digoxin + this compound | 93% [4] | 85-90% [5] | 92-95% [5] | 3-4 [6] |
| Digoxin + Sotalol | 75-80% [3] [5] | 70-75% [3] | 80-85% [3] | 4-6 [3] |
The superior performance of this compound in hydropic fetuses is attributed to its favorable pharmacokinetic properties, including efficient transplacental transfer even in the setting of placental edema, where digoxin transport is significantly impaired [3]. Additionally, this compound demonstrates a valuable "rate-control" effect in fetuses that do not fully convert to sinus rhythm, often slowing the tachycardia and allowing hemodynamic recovery even without immediate cardioversion [1].
Table 2: Stratified Efficacy by Tachycardia Mechanism
| Tachycardia Type | Recommended First-Line Therapy | Alternative Options | Special Considerations |
|---|---|---|---|
| SVT without hydrops | This compound monotherapy [7] | Sotalol or Digoxin [8] | 2024 AHA recommends this compound as first-line [7] |
| SVT with hydrops | This compound monotherapy or Digoxin + this compound [1] [5] | Sotalol + Digoxin or Amiodarone [3] | This compound superior to digoxin in hydrops [1] |
| Atrial Flutter without hydrops | Sotalol [7] | Digoxin [3] | Sotalol shows superior termination rates for AFL [7] |
| Atrial Flutter with hydrops | Digoxin + this compound [5] | Digoxin + Sotalol [3] | Combination therapy often required [3] |
| Long VA interval tachycardia | This compound [3] | Amiodarone [3] | Digoxin efficacy poor in long VA SVT [3] |
This compound administration follows a weight-adjusted dosing principle with consideration for gestational age and hydrops status. For non-hydropic fetuses, the recommended starting dose is 200-300 mg/day administered orally in 2-3 divided doses [3]. For hydropic fetuses or cases refractory to initial dosing, escalation to 300-400 mg/day in 3 divided doses has demonstrated improved efficacy without significant increase in adverse events [1]. The loading dose strategy is not typically employed with this compound, rather steady-state concentrations are achieved through consistent maintenance dosing.
Therapeutic drug monitoring should target maternal serum concentrations of 0.2-1.0 μg/mL, which generally correspond to therapeutic fetal levels [3]. Importantly, this compound exhibits significant interpatient pharmacokinetic variability, necessitating individualized dosing based on therapeutic response and tolerance [4]. Maternal electrocardiographic monitoring is essential, with particular attention to QRS interval prolongation; dose reduction is recommended if QRS widening exceeds 25% from baseline [9].
For cases of treatment-resistant tachycardia or severe hydrops, combination therapy with digoxin and this compound has demonstrated superior efficacy to either agent alone, achieving conversion rates of 93% in non-hydropic fetuses [4]. The standard combination protocol involves:
When combination therapy is employed, close monitoring for additive toxicities is essential, with particular attention to potential synergistic effects on AV nodal conduction. Maternal electrolyte balance should be maintained within normal range to reduce proarrhythmic risk [9].
In cases of severe hydrops with inadequate response to transplacental therapy alone, direct fetal administration may be considered as a rescue strategy. Limited evidence supports intraperitoneal this compound administration at doses of 2 mg/kg estimated fetal weight [3]. This approach should only be undertaken in specialized fetal therapy centers with appropriate expertise and monitoring capabilities, as it carries increased procedural risks including fetal bradycardia and cardiac arrest [9].
This compound administration during pregnancy requires careful attention to maternal adverse effects, which most commonly include central nervous system symptoms (visual disturbances, dizziness) and gastrointestinal effects (nausea) [3]. These effects are typically dose-dependent and may necessitate dose reduction in 15-20% of patients [4]. More serious potential complications include proarrhythmic effects, with risk of ventricular tachycardia in approximately 1-2% of patients, and obstetric cholestasis has been rarely reported [3].
Maternal monitoring protocols should include:
This compound demonstrates a favorable fetal safety profile compared to alternative antiarrhythmics such as amiodarone, which carries risk of thyroid dysfunction and neurodevelopmental concerns [3]. The fetus-to-mother drug concentration ratio of approximately 0.82 indicates efficient transplacental transfer without excessive accumulation [4]. Potential fetal effects include transient reduction in heart rate variability and possible QT interval prolongation, though clinically significant adverse outcomes are uncommon [1] [6].
Neonatal monitoring should include:
Notably, studies have demonstrated that this compound treatment does not appear to increase the risk of intrauterine fetal death when compared to other antiarrhythmic agents, with survival rates exceeding 90% in most series [1] [5].
Protocol Title: Patch Clamp Analysis of Sodium Channel Blockade
Objective: To quantify the potency and kinetics of sodium channel blockade by this compound in fetal cardiomyocytes.
Materials:
Methodology:
Data Analysis: this compound typically exhibits an IC50 of 3-10 μM for INa blockade in fetal cardiomyocytes with significant use-dependence, indicating preferential binding to open or inactivated sodium channels [2].
Protocol Title: Dual Perfused Human Placental Cotyledon Model
Objective: To quantify maternal-fetal transfer kinetics of this compound across the term placenta.
Materials:
Methodology:
Data Analysis: this compound typically demonstrates clearance indices of 0.8-1.2, indicating efficient placental transfer without significant accumulation [4].
Protocol Title: Doppler-Derived Mechanical PR Interval Assessment
Objective: To non-invasively monitor fetal AV conduction during this compound therapy.
Materials:
Methodology:
Data Analysis: this compound typically causes minimal prolongation of mechanical PR interval (≤10% from baseline), with significant prolongation (>20%) potentially indicating excessive dosing [2].
The following diagram illustrates the comprehensive clinical decision pathway for this compound administration in fetal tachycardia:
Diagram 1: Clinical decision pathway for this compound administration in fetal tachycardia management
The 2024 American Heart Association (AHA) scientific statement recommends this compound as first-line therapy for fetal SVT without hydrops, reflecting the evolving evidence base supporting its efficacy and safety profile [7]. This represents a significant shift from historical preference for digoxin and acknowledges the robust data from recent meta-analyses and clinical series. The ongoing Fetal Atrial Flutter and Supraventricular Tachycardia (FAST) Therapy Trial aims to provide prospective, randomized evidence to further refine treatment algorithms, with particular focus on subtype-specific efficacy and long-term neurodevelopmental outcomes [9].
For pharmaceutical developers and translational researchers, this compound represents a model compound for placental pharmacotherapy, demonstrating optimal characteristics including appropriate lipophilicity (log P 4.3), low molecular weight (414 Daltons), and minimal plasma protein binding (40%) that facilitate efficient transplacental transfer [4]. These properties provide valuable insights for development of future antiarrhythmic agents intended for fetal indications.
This compound has established itself as a cornerstone therapy for fetal tachycardia, particularly in high-risk cases with hydrops, where its efficient placental transfer and potent sodium channel blockade provide distinct advantages over historical alternatives. The documented conversion rates of 72-88% across various clinical scenarios, combined with a favorable safety profile when appropriately monitored, support its position as first-line therapy in contemporary management algorithms. Future research directions should focus on prospective validation of optimal dosing strategies, particularly in combination regimens, and long-term follow-up of neurodevelopmental outcomes in exposed infants. Pharmaceutical developers should note the critical importance of placental pharmacokinetics in designing future fetal therapeutics, with this compound serving as an exemplary model for efficient maternal-fetal drug delivery.
The table below summarizes key efficacy data from recent studies, demonstrating flecainide's effect on ventricular arrhythmias.
| Study & Population | This compound Dose (Median) | Follow-up Duration (Median) | Key Efficacy Findings on Holter Monitoring | Key Efficacy Findings on Exercise Treadmill Test |
|---|
| Andersen-Tawil Syndrome Type 1 (ATS1) Multicenter Cohort (n=31) [1] | 150 mg/day (Q1-Q3: 100-200 mg) | 4.2 years (Q1-Q3: 1.6-9.7 years) | • Ventricular Arrhythmia Score improved in 66% of patients (mean improvement 0.62 ± 1.6 U; p=0.005). • PVC Burden decreased by 84.8%, from 22.3% at baseline to 3.8% (p<0.001). | • Positive Exercise Test (any VA beyond single PVCs) reduced from 16/18 patients to 5/18 patients (OR: 0.13; p=0.035). • Nonsustained VT episodes reduced to 1 from 6 pre-treatment. | | Juvenile Athlete with Idiopathic PVCs Case Report (n=1) [2] | 50 mg/day (added to Atenolol) | 6 years | • PVC Burden reduced from 40% (43,149 PVCs) at baseline to 0% (complete suppression). | • PVCs present at rest and up to heart rate of 130 bpm before treatment. After treatment, no PVCs were documented. |
To ensure consistent and reliable data collection for assessing this compound's efficacy, the following protocols can be implemented.
This protocol is designed to quantify the burden and complexity of ventricular arrhythmias before and after this compound initiation.
This protocol assesses the impact of exercise and adrenergic stimulation on arrhythmia provocation.
Holter monitoring is also critical for safety surveillance. This compound can cause proarrhythmic events, including the conversion of atrial fibrillation to atrial flutter with 1:1 conduction, and rarely, ventricular tachycardia storm [1] [3] [4].
The diagram below illustrates the complete workflow for patient assessment and monitoring.
Holter monitoring and exercise testing are foundational for objectively evaluating the efficacy and safety of this compound in suppressing ventricular arrhythmias. The structured protocols and data points outlined here provide a framework for consistent assessment in clinical research and practice. Successful treatment is defined by a significant reduction in PVC burden and improvement in ventricular arrhythmia score on Holter, alongside the suppression of exercise-induced arrhythmias, all while maintaining a favorable safety profile with careful QRS interval monitoring.
Experimental Autoimmune Encephalomyelitis (EAE) is widely utilized as an animal model for studying multiple sclerosis (MS) due to its ability to recapitulate key neuropathological features including neuroinflammation, demyelination, and neurodegeneration. Despite the known translational limitations of EAE, this model has been crucial for identifying potential therapeutic interventions for MS. Flecainide acetate, a class IC antiarrhythmic agent known for its sodium channel (NaV) blocking properties, has recently emerged as a promising candidate for neuroinflammatory conditions through mechanisms that extend beyond its original cardiac applications. Recent research has demonstrated that this compound mediates significant neuroprotective effects in EAE models, primarily through NaV 1.5 channel blockade rather than through monoamine oxidase-B inhibition, which was previously hypothesized to contribute to its therapeutic profile [1] [2].
The primary mechanism of action through which this compound exerts its beneficial effects in EAE appears to be fundamentally linked to blood-brain barrier (BBB) stabilization. During neuroinflammatory states, the BBB becomes compromised, permitting increased infiltration of immune cells into the central nervous system (CNS) parenchyma, thereby exacerbating tissue damage. This compound administration has been shown to significantly reduce this BBB permeability, effectively limiting the migration of lymphocytes into the CNS compartment. This mechanism represents a novel therapeutic approach for managing neuroinflammatory conditions, as it targets a critical early step in the neuroinflammatory cascade rather than merely suppressing immune activity downstream. Additionally, this compound treatment demonstrates direct neuroprotective properties, preserving neuronal structure and function, maintaining visual capabilities, and reducing overall disability scores in EAE mice [1] [2].
Table 1: Key Characteristics of this compound in EAE Models
| Parameter | Specification | Experimental Basis |
|---|---|---|
| Primary Molecular Target | NaV 1.5 sodium channel | Selective blockade confirmed through electrophysiological studies [1] |
| Administration Route | Subcutaneous injection | Daily administration in EAE models [1] [2] |
| Effective Dosage | 30 mg/kg/bw | Determined through dose-finding studies [1] [2] |
| Therapeutic Onset | Directly post-immunization | Early intervention shows optimal efficacy [1] |
| Key Therapeutic Effects | BBB preservation, Neuroprotection, Visual function maintenance, Immune cell migration restriction | Multimodal assessment through OCT, OMR, flow cytometry, histology [1] [2] |
The successful induction of EAE requires careful attention to animal selection, immunization procedures, and treatment protocols. The following standardized methodology has been empirically validated to produce consistent and reproducible results for assessing this compound's therapeutic effects:
Animal Models: Utilize female C57BL/6J mice (6-10 weeks old) housed under specific pathogen-free conditions with ad libitum access to food and water. Maintain consistent light/dark cycles (12-hour intervals) throughout the experimental timeline. The sample size should be sufficient to ensure statistical power, typically n=8-12 animals per treatment group [1] [2].
Immunization Protocol: Administer 200 μg of myelin oligodendrocyte glycoprotein fragment 35-55 (MOG₃₅‑₅₅) emulsified in 200 μL of complete Freund's adjuvant (CFA) supplemented with 800 μg of heat-killed Mycobacterium tuberculosis H37Ra via subcutaneous injection distributed over four sites on the hind and front flanks. Additionally, deliver 200 ng of pertussis toxin (PTX) intraperitoneally on days 0 and 2 post-immunization to enhance BBB permeability and promote robust EAE development. Include appropriate control groups (sham controls receiving CFA and PTX but no MOG₃₅‑₅₅ peptide) to account for non-specific inflammatory responses [1] [2] [3].
This compound Treatment: Prepare fresh This compound solution daily in sterile physiological saline. Administer 30 mg/kg body weight via subcutaneous injection once daily beginning immediately post-immunization. Maintain consistent injection timing (±1 hour) throughout the study period to ensure stable drug exposure. Consider including comparator groups receiving other sodium channel blockers (e.g., phenytoin at 50 mg/kg bw administered 3 times/week) or MAO-B inhibitors (e.g., rasagiline at 5 mg/kg/bw daily) to establish mechanism-specific effects [1] [2].
Consistent and objective clinical assessment is essential for quantifying disease progression and therapeutic efficacy. The following scoring system should be implemented by researchers blinded to treatment allocations:
Daily Clinical Scoring: Evaluate mice once daily at consistent times using a standardized 5-point scale: 0 = no detectable deficits; 1 = limp tail; 2 = hindlimb weakness; 3 = partial hindlimb paralysis; 4 = complete hindlimb paralysis; 5 = moribund state or death. Record weight measurements simultaneously with clinical scoring, as weight loss often precedes or accompanies neurological deficits [3] [4].
Functional Assessments: Employ optomotor response (OMR) measurements to quantitatively assess visual function using devices such as the OptoMotry system. Determine spatial frequency thresholds by identifying the maximum grating frequency that animals can track, with measurements performed periodically in parallel with other outcome assessments. This non-invasive technique provides objective quantification of visual pathway integrity throughout disease progression and in response to therapeutic intervention [1] [2].
Comprehensive histological analysis provides critical insights into neuroinflammatory status, demyelination extent, and immune cell infiltration patterns:
Tissue Collection and Processing: At experimental endpoint (typically day 30-35 post-immunization or upon reaching predetermined humane endpoints), deeply anesthetize mice using ketamine/xylazine (100 mg/kg and 20 mg/kg, respectively, i.p.) followed by transcardial perfusion with ice-cold phosphate-buffered saline (PBS). Subsequently, carefully dissect brain and spinal cord tissues, with specific attention to optic nerves for visual pathway assessment. Post-fix tissues in 4% paraformaldehyde for 24 hours at 4°C, followed by dehydration through a graded sucrose series (10-30%) for cryoprotection. Embed tissues in O.C.T. compound and section at 5-10 μm thickness using a cryostat [2].
Immunofluorescence Staining: Perform antigen retrieval when necessary using citrate buffer (pH 6.0) followed by blocking with 5% normal serum from the host species of secondary antibodies. Incubate sections overnight at 4°C with the following primary antibodies: anti-CD3 (1:400) for T-lymphocytes, anti-MBP (1:500) for myelin basic protein (demyelination assessment), and anti-Iba1 (1:500) for microglial activation. After thorough washing, apply appropriate fluorophore-conjugated secondary antibodies (1:500) and counterstain with DAPI for nuclear visualization. Include appropriate controls (omission of primary antibodies) to confirm staining specificity [2].
Quantitative Histomorphometry: Acquire images using consistent exposure settings across all samples with a fluorescence microscope. Quantify CD3+ T-cells per mm² of tissue area, MBP fluorescence intensity in regions of interest (particularly optic nerves and spinal cord white matter tracts), and Iba1+ cell density and morphology (ramified vs. amoeboid) as indicators of microglial activation status. Utilize image analysis software (e.g., ImageJ) with standardized thresholds applied across all experimental groups [1] [2].
Optical coherence tomography (OCT) provides a non-invasive method for quantifying neurodegeneration in the visual pathway:
OCT Imaging Protocol: Anesthetize mice using isoflurane (induction at 3.5%, maintenance at 2% with 0.6 L/minute oxygen flow). Position animals in a customized holder to minimize motion artifacts. Acquire retinal scans using the Spectralis HRA+OCT device with rodent-specific adaptations. Focus on the parapapillary region, applying the ETDRS grid while excluding the central optic disc area. Perform baseline measurements prior to EAE induction and repeat at regular intervals throughout the study period (e.g., days 7, 14, 21, 28 post-immunization) [1] [2].
Retinal Layer Segmentation: Utilize Heidelberg Eye Explorer software for semi-automated segmentation of retinal layers, with manual correction for any segmentation errors. Pay particular attention to the inner retinal layer (IRL) thickness, comprising the nerve fiber layer (NFL), ganglion cell layer (GCL), and inner plexiform layer (IPL), as these layers are particularly vulnerable to neuroinflammatory damage. Express results as absolute thickness values or percentage change from baseline measurements [1] [2].
Evaluate BBB permeability using the Evans blue extravasation technique:
Isolation and characterization of pMBMECs enables detailed investigation of this compound's effects on BBB components:
Cell Culture and Treatment: Isolate pMBMECs from 6-8 week old C57BL/6J mice using established protocols involving mechanical homogenization, enzymatic digestion, and density gradient centrifugation. Culture cells on collagen/fibronectin-coated surfaces in endothelial growth medium supplemented with appropriate factors. At 80-90% confluence, treat cells with This compound at 2 μM and 5 μM concentrations for 24-48 hours, with or without inflammatory stimuli (e.g., TNF-α, 10 ng/mL). These concentrations were selected to approximate pharmacologically relevant levels corresponding to the systemic in vivo dosage of 30 mg/kg [1] [2].
Gene Expression Analysis: Extract total RNA using commercially available kits and synthesize cDNA. Perform quantitative real-time PCR using validated primer sets for genes involved in endothelial barrier function (e.g., claudin-5, occludin, ZO-1, VE-cadherin) and inflammatory response (e.g., ICAM-1, VCAM-1). Normalize expression data to appropriate housekeeping genes (e.g., GAPDH, β-actin) and analyze using the 2^(-ΔΔCt) method [1].
Transendothelial Electrical Resistance (TEER): Plate pMBMECs on collagen-coated transwell inserts (0.4 μm pore size) at standardized densities. Measure TEER values using an epithelial voltohmmeter at 24-hour intervals following this compound treatment. Include blank inserts (without cells) to subtract background resistance. Calculate final TEER values as Ω × cm² using the formula: (Sample resistance - Blank resistance) × Membrane area [1].
Investigate this compound's effects on lymphocyte migration across endothelial barriers:
The experimental approaches outlined above generate multidimensional data requiring integrated analysis to fully comprehend this compound's therapeutic potential in neuroinflammatory conditions:
Table 2: Expected Therapeutic Outcomes of this compound in EAE Models
| Assessment Domain | Expected Outcome with this compound | Potential Mechanisms |
|---|---|---|
| Clinical Disability | Significant reduction in EAE scores (≥2-point difference) | Reduced neuroinflammation, axonal protection, BBB stabilization [1] [2] |
| Visual Function | Preserved spatial frequency thresholds in OMR | Protection of retinal ganglion cells and optic nerve integrity [1] [2] |
| BBB Integrity | Reduced Evans blue extravasation (≥40% reduction) | Enhanced tight junction protein expression, reduced endothelial activation [1] [2] |
| Immune Cell Infiltration | Decreased CD3+ T-cells in CNS parenchyma (≥50% reduction) | Impaired lymphocyte migration across BBB [1] [2] |
| Demyelination | Increased MBP preservation (≥30% improvement) | Direct neuroprotection, reduced inflammatory mediator release [1] [2] |
The accumulating evidence supporting this compound's efficacy in EAE models presents compelling implications for drug repurposing opportunities in neuroinflammatory disorders. The dominant NaV 1.5 blocking activity rather than MAO-B inhibition underscores the importance of target specificity in therapeutic development for MS. Researchers should note that while broad-spectrum sodium channel blockade has demonstrated benefits in some EAE studies, isoform-specific effects may be critical, as evidenced by reports that blockade of specific NaV subtypes (NaV1.2, NaV1.4, NaV1.6) using the Midi peptide unexpectedly exacerbated EAE severity [4]. This highlights the complexity of sodium channel pharmacology in neuroinflammatory states and emphasizes the need for precise target engagement characterization.
The BBB-stabilizing effects of this compound represent a particularly promising therapeutic mechanism, as many currently available MS treatments primarily target immune cells rather than directly addressing BBB dysfunction. The experimental protocols detailed in this document provide a comprehensive framework for investigating both the therapeutic efficacy and underlying mechanisms of this compound and related compounds in EAE models. When interpreting results, researchers should consider the translational limitations of EAE, including differences in disease induction, species-specific responses, and the acute nature of EAE compared to the chronic progression of human MS [3]. Nevertheless, the robust protective effects observed with this compound across multiple functional and structural outcome measures suggest genuine therapeutic potential worthy of further investigation in appropriate clinical contexts.
Diagram 1: this compound's proposed mechanism of action in EAE models and the experimental workflow for evaluating its therapeutic effects. The diagram illustrates how NaV 1.5 channel blockade leads to improved BBB integrity and restricted immune cell migration, ultimately resulting in neuroprotection and functional preservation.
What are the primary proarrhythmic mechanisms of flecainide? this compound, a Class Ic antiarrhythmic, potently blocks cardiac sodium channels in a use-dependent manner (greater block at faster heart rates) [1] [2]. This leads to slowed conduction throughout the heart, which can facilitate the formation of reentrant circuits, a key mechanism for ventricular tachycardia [3]. It can also depress cardiac contractility and, in specific cases like atrial fibrillation, organize the arrhythmia into atrial flutter with 1:1 atrioventricular (AV) conduction [1] [4].
Which patient populations are at highest risk? Individuals with structural heart disease are at the highest risk. This is strongly contraindicated based on the landmark Cardiac Arrhythmia Suppression Trial (CAST), which showed increased mortality in post-myocardial infarction patients with ventricular arrhythmias [1] [2]. Other high-risk groups include those with pre-existing conduction defects (e.g., bundle branch block), sinus node dysfunction, heart failure, or left ventricular hypertrophy [1] [4].
What are the key electrocardiographic (ECG) markers to monitor? this compound consistently causes dose-dependent QRS complex widening [1] [5] [4]. It also prolongs the PR interval. While the QT interval may increase, this is often due to QRS widening rather than direct prolongation of repolarization (JT interval) [1] [2] [5]. A QRS duration increase of more than 25-50% from baseline may indicate toxicity [1].
How can the risk of "IC-Sledge" Flutter be mitigated? The conversion of atrial fibrillation to atrial flutter with 1:1 AV conduction (resulting in a wide-complex tachycardia that can mimic ventricular tachycardia) is a recognized risk [1] [2] [4]. This can be prevented by co-administering an AV nodal blocking agent (e.g., a beta-blocker, verapamil, or diltiazem) to prevent rapid ventricular rates during the atrial flutter [1] [2].
What are the critical considerations for in vitro and animal models? Experimental models should account for this compound's use-dependency; its effects on conduction velocity and proarrhythmic potential are more pronounced at faster pacing rates [3] [5]. Models using tissues or animals with structural remodeling (e.g., from myocardial infarction or heart failure) will show heightened susceptibility to proarrhythmia, reflecting the clinical risk [3]. Furthermore, this compound inhibits ryanodine receptors (RyR2), reducing calcium release from the sarcoplasmic reticulum, which is a relevant mechanism in catecholaminergic polymorphic ventricular tachycardia (CPVT) models [1].
The following workflow outlines a systematic approach for evaluating this compound's proarrhythmic potential in preclinical research, from foundational assays to integrated risk assessment.
1. Langendorff-Perfused Heart Preparation (Ex Vivo) This model is pivotal for studying reentrant arrhythmias as described in the experimental evidence [3].
2. In Vivo Telemetry in Conscious Animals
3. Clinical / Translational Electrophysiology Study (EPS) Protocol This protocol is based on clinical methodologies used to assess drug effects in humans [5].
The table below summarizes key quantitative findings from research on this compound's proarrhythmic effects.
| Parameter / Effect | Quantitative Change | Context / Model | Significance & Risk |
|---|---|---|---|
| VT Inducibility | Increased sustained VT from 20% to 90% with burst pacing [3] | Langendorff-perfused rabbit hearts (ex vivo) | Demonstrates strong potential to stabilize reentrant circuits. |
| QRS Prolongation | 17-29% increase [1]; ~15 ms absolute increase during sinus rhythm [5] | Clinical use / Human patients | Marker of sodium channel blockade. >50% widening indicates toxicity risk [1]. |
| Atrial Flutter with 1:1 Conduction | Incidence of 3.5% - 5.0% [4] | Clinical use in AF patients | Results in a life-threatening, wide-complex tachycardia. |
| Mortality in Post-MI | Increased risk of fatal arrhythmia/cardiac arrest [1] | CAST clinical trial (post-MI patients) | Led to black box warning; contraindicated in structural heart disease. |
| Use-Dependent QRS Widening | Further significant increase at paced rates of 100-150 bpm [5] | Human clinical study | Arrhythmia risk is higher during tachycardia. |
The following diagram provides a structured approach to managing proarrhythmic events in a research or clinical trial setting.
This compound, a Class IC antiarrhythmic, has a narrow therapeutic index (0.2-1.0 µg/mL), making toxicity a significant concern even with small dose increases [1] [2]. The table below summarizes the key clinical indicators.
| Feature | Description & Clinical Manifestations |
|---|
| ECG Hallmarks | - QRS Complex: Progressive widening (>100-120 ms is significant; >200 ms indicates severe toxicity). Morphology can be LBBB or RBBB.
Understanding which patients are at highest risk is crucial for prevention and early suspicion. Recent evidence suggests that classic contraindications like structural heart disease may be less associated with toxicity risk than the following factors [4]:
| Risk Factor Category | Specific Factors |
|---|
| Metabolic & Clearance Impairment | - Chronic Kidney Disease (CKD) - primary risk (86% renal excretion)
There is no specific antidote for this compound. Management focuses on supportive care and specific interventions to counteract sodium channel blockade [2]. The following diagram illustrates the core emergency management logic.
Sodium Bicarbonate: This is the first-line and mainstay of medical therapy [1] [3] [2].
Intravenous Lipid Emulsion (ILE) Therapy:
Mechanical Circulatory Support:
For drug development professionals, artificial intelligence is transforming pharmacovigilance. The table below outlines key application areas.
| Application Area | How AI is Applied |
|---|---|
| Case Intake & Processing | Automates identification of valid reports from emails, calls, and literature, extracting key data (patient, drug, event) and deduplicating records 10x faster than manual review [5]. |
| Signal Detection | Employs advanced ML (e.g., knowledge graphs, deep learning) to analyze vast datasets (FAERS, EHRs, literature) to detect subtle, novel safety signals and identify at-risk subpopulations earlier than traditional methods [5] [6]. |
| Regulatory Reporting | Assists in generating complex periodic safety reports (PBRERs) by automatically gathering cases, calculating incidence rates, and drafting narrative sections [5]. |
The table below summarizes the key types of drug interactions associated with this compound, based on data indicating 373 known drug interactions [1].
| Interaction Category | Number of Medications | Key Examples | Clinical Significance & Mechanism |
|---|---|---|---|
| Major Interactions [1] | 74 | Ritonavir, Saquinavir, Tipranavir, Dronedarone, Cisapride [2] [3] | High risk: Avoid combinations. Often involves concurrent use of potent CYP enzyme inhibitors or drugs that prolong QT interval, drastically increasing toxicity risk [1]. |
| Moderate Interactions [1] | 282 | Amiodarone, Cimetidine, Digoxin, Propafenone, Sotalol, Verapamil [2] [3] | Moderate risk: Use only under special circumstances with close monitoring. Includes drugs that may increase this compound levels or have additive electrophysiological effects [1]. |
| Minor Interactions [1] | 17 | (Information not specified in search results) | Minimal risk: Minimize risk; assess and consider alternatives [1]. |
This compound has several important disease-related contraindications and precautions, which are critical for patient safety and trial design [4] [5].
| Condition Category | Specific Conditions | Risk Level & Recommendations |
|---|
| Absolute Contraindications (Do not use) | Second- or third-degree AV block (without a pacemaker), symptomatic heart failure, cardiogenic shock, sinus node dysfunction (e.g., sick sinus syndrome), known hypersensitivity to this compound [4] [2] [5]. | Major Hazard: Use is contraindicated. High risk of profound bradycardia, asystole, or worsening heart failure [4] [5]. | | Major Precautions / Relative Contraindications | Chronic kidney disease, hepatic cirrhosis, electrolyte imbalances (hypokalemia, hypomagnesemia), pre-existing bundle branch block, stable coronary artery disease or structural heart disease [4] [6] [5]. | Moderate to Major Hazard: Use with extreme caution. Dosage adjustment and intensive monitoring (ECG, drug levels) are required. Recent evidence suggests toxicity risk is more strongly linked to metabolic and conduction markers than structural disease alone [6] [7]. |
This compound's primary mechanism involves blocking cardiac sodium channels, and its metabolism creates key interaction risks.
A critical pharmacokinetic interaction occurs with medications that inhibit the CYP2D6 enzyme [8] [9].
Management of this interaction requires reducing the this compound dose by approximately 50%, close cardiac monitoring with ECGs, and considering alternative antidepressants with minimal CYP2D6 inhibition (e.g., sertraline, citalopram) [9].
For researchers designing studies, the following monitoring protocols are essential.
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring
2. Clinical Trial Considerations: Evolving Contraindications The Cardiac Arrhythmia Suppression Trial (CAST) established that this compound increased mortality in patients with recent myocardial infarction, leading to its contraindication in this group [4] [7]. However, contemporary research is reappraising its use in stable structural heart disease:
R222Q SCN5A mutation) [7].
| FAQ Question | Detailed, Evidence-Based Answer |
|---|---|
| What is the core safety concern with flecainide in structural heart disease? | The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that in post-myocardial infarction patients (a form of structural disease), this compound increased mortality and non-fatal cardiac arrest (5.1% vs. 2.3% on placebo) [1] [2]. This compound can be proarrhythmic, potentially causing new or more severe ventricular arrhythmias [2]. |
| Is this compound absolutely forbidden in all high-risk patients? | Not always. A 2010 prospective observational study showed that in 106 patients with recent-onset AF and structural heart disease, a single 300 mg oral dose for cardioversion was effective in 40.6% and resulted in no life-threatening arrhythmias with proper monitoring. Success was higher in patients with a lower PROCAM-score (41.5 vs. 45.7) [3]. |
| What are the specific contraindications for this compound? | According to official prescribing information, this compound is contraindicated in patients with [4] [2]: • Structural heart disease (e.g., cardiomyopathy) • History of myocardial infarction • Heart failure or impaired ventricular function • Cardiogenic shock Unless a pacemaker is available: pre-existing second- or third-degree AV block, sinus node dysfunction, or bundle branch block. |
The table below summarizes key quantitative data from clinical studies and dosing protocols relevant to researchers assessing benefit-risk profiles.
| Parameter / Scenario | Data / Dosage | Context & Citation |
|---|---|---|
| Cardioversion Success Rate | 40.6% (43 of 106 patients) | Single 300 mg oral dose in patients with structural heart disease and recent-onset AF [3]. |
| "Pill-in-the-Pocket" Dose | ≥70 kg: 300 mg <70 kg: 200 mg | Single oral dose for self-administration to convert paroxysmal AF in patients without structural heart disease [1] [2]. | | Max Daily Dose (Supraventricular) | 300 mg | For maintenance therapy in paroxysmal AF/PSVT [1] [4]. | | Max Daily Dose (Ventricular) | 400 mg | For life-threatening ventricular arrhythmias [1] [4]. | | Therapeutic Trough Concentration | 0.2 - 1.0 mcg/mL (200-1000 ng/mL) | Plasma level for optimal effect. Levels >0.7-1.0 mcg/mL are linked to increased adverse effects [1] [4]. | | Time to Steady-State | 3 - 5 days | Do not increase dosage more frequently than every 4 days [2]. |
For researchers designing studies or evaluating real-world data, the following workflow formalizes the decision-making process for this compound use. The logic is derived from consensus guidelines and the cited observational study [3] [1] [4].
Methodology for High-Risk Administration (based on [3])
This compound's risk in structurally compromised hearts is tied to its electrophysiological actions. The diagram below illustrates this pathway.
The core mechanism involves this compound's potent blockade of sodium channels, which slows electrical conduction through the heart [1]. In a heart with structural damage like scar tissue from a previous infarction, this can create a perfect environment for re-entrant ventricular arrhythmias, where electrical impulses circle abnormally, potentially leading to ventricular tachycardia or fibrillation [1] [2].
The table below summarizes the neurological side effects of flecainide as reported in the literature.
| Adverse Effect | Reported Frequency/Comment | Primary Supporting Source(s) |
|---|---|---|
| Dizziness | Very common (~30% of patients); leading cause of drug discontinuation [1]. | [2] [3] [4] |
| Visual Disturbances | Common; includes blurred vision, difficulty focusing, seeing spots [2] [5]. | [2] [3] [4] |
| Headache | Common (~10% of patients) [1]. | [3] [4] [1] |
| Tremor | Reported in ~4% of patients [1]. | [2] [4] [1] |
| Fatigue/Asthenia | Common; reported as weakness and lack of strength [2] [6]. | [2] [3] [6] |
| Paresthesia & Hypoesthesia | Less common; abnormal skin sensations (tingling, numbness) and reduced sensation [2] [1]. | [2] [1] [5] |
The following diagram illustrates the primary proposed mechanism for this compound-induced dizziness, centered on the blockade of neural sodium channels.
The primary mechanism by which this compound is thought to cause neurological effects, including dizziness, is through its action as a potent sodium channel (Nav) blocker in neural tissues [1]. This mechanism is central to its desired antiarrhythmic effect in the heart but also underlies its neurotoxicity.
Research into this compound's neurotoxic and neuroprotective effects has utilized several experimental models.
For monitoring this compound-induced neurological effects in clinical or preclinical safety studies, the following assessments are relevant:
Flecainide is extensively metabolized in the liver, predominantly by the cytochrome P450 enzyme CYP2D6 [1] [2]. Impaired liver function disrupts this process, leading to:
These changes can cause drug accumulation to toxic levels with standard dosing regimens [3]. The following table summarizes the key pharmacokinetic alterations:
| Pharmacokinetic Parameter | Change in Hepatic Impairment (vs. Healthy) | Clinical Implication |
|---|---|---|
| Plasma Half-life | Prolonged [3] | Slower elimination, risk of accumulation |
| Plasma Clearance | Slower [3] | Higher drug levels for a given dose |
| Volume of Distribution | Larger [3] | Altered drug distribution in the body |
Based on the understood pharmacokinetics, the following clinical approach is recommended:
| Aspect | Recommendation for Hepatic Impairment |
|---|---|
| General Stance | Contraindicated or not recommended in significant hepatic dysfunction unless potential benefit clearly outweighs risk [4] [5]. |
| Dosing | Requires a reduced dose and/or extended dosing interval [4]. Increases should be made very cautiously only after plasma levels have stabilized [4]. |
| Critical Monitoring | Plasma Level Monitoring: Frequent and early monitoring is required to guide therapy [4]. The therapeutic trough concentration is 0.2–1 mcg/mL, with levels >0.7–1 mcg/mL associated with increased adverse effects [2] [5]. ECG Monitoring: Monitor for QRS widening and QT prolongation, which are markers of toxicity [6]. |
The dosing recommendations are supported by specific clinical and research findings:
The relationship between evidence, clinical decision-making, and monitoring in hepatic impairment can be visualized as follows:
This compound is eliminated by both renal and non-renal pathways. Approximately 30-50% of an administered dose is excreted unchanged in the urine, with a further 5-10% excreted as metabolites. The remainder is excreted in feces as unabsorbed drug or metabolites [1] [2]. The active secretion of this compound in the proximal tubule contributes to its high renal clearance, which is about 1.5 to 3 times the glomerular filtration rate [3].
The table below summarizes the impact of renal impairment on this compound's key pharmacokinetic parameters compared to normal renal function:
| Pharmacokinetic Parameter | Normal Renal Function | Severe Renal Impairment (CrCl <35 mL/min) | Notes |
|---|---|---|---|
| Plasma Elimination Half-life | 11 - 20 hours [4] [3] | ~20 - 30 hours [4] [5] [3] | Prolongs approximately 1.5 to 2-fold; high inter-patient variability [4]. |
| Total Body Clearance | Normal | Significantly Reduced [5] | Correlates with creatinine clearance [4] [3]. |
| Volume of Distribution (Vd) | Unchanged | Unchanged [4] [5] | Not significantly altered by renal disease. |
| Hemodialysis Clearance | - | Minimal (Removes <1% of dose) [4] | Not considered a significant route of elimination; supplemental dosing not required [6]. |
Based on the altered pharmacokinetics, the following dosing adjustments are recommended for patients with renal impairment.
| Renal Function (Creatinine Clearance) | Recommended Initial Dosage Regimen | Titration Protocol & Key Monitoring |
|---|---|---|
| Severe Impairment (CrCl ≤35 mL/min) | 100 mg once daily or 50 mg twice daily [6] [5] [7] | Increase dosage cautiously no more than every 4 days due to prolonged time to steady state (may take >4 days). Plasma level monitoring is crucial [6] [5]. |
| Mild to Moderate Impairment | Standard dose (e.g., 50 mg twice daily) [6] | Titrate with standard caution (increments every 4 days). Monitor ECG and clinical response. |
For researchers designing studies or interpreting data, understanding the foundational clinical protocols is essential.
This classic design characterizes the basic pharmacokinetic profile in a renal impairment population.
This design informs practical dosing recommendations.
The following workflow outlines the key clinical and pharmacokinetic considerations for dosing in renal impairment:
| FAQ Topic | Key Summary for Researchers |
|---|---|
| Mechanism of Action | Class Ic antiarrhythmic; potent use-dependent blocker of cardiac Na+ channels (Nav1.5); also inhibits RyR2 receptors, reducing sarcoplasmic calcium release [1] [2]. |
| Common Causes of Breakthrough | Underlying structural heart disease (contraindicated); ischemia or electrolyte imbalances; drug interactions (e.g., CYP2D6 inhibitors); sub-therapeutic dosing or non-adherence [1] [3] [2]. |
| Proarrhythmic Events | Can precipitate new or worsened ventricular tachycardia (VT), VF, atrial flutter with 1:1 AV conduction, and significant bradyarras [1] [3]. |
| Key Monitoring Parameters | ECG: PR, QRS, QT intervals; Clinical: Symptoms of CHF, dizziness, palpitations; Biomarkers: Serum drug levels (therapeutic: 0.2-1.0 mcg/mL), electrolyte panels [1] [3]. |
| Management of Toxicity | Discontinue flecainide; administer IV sodium bicarbonate (hypertonic saline); consider beta-sympathomimetics; severe cases may require cardiopulmonary bypass [2]. |
1. What is the fundamental mechanism of action of this compound? this compound is a Class Ic antiarrhythmic agent that primarily exerts its effect through potent blockade of the activated/open state of the cardiac sodium channels (Nav1.5) [1] [2]. This use-dependent blockade slows cardiac conduction velocity, particularly in the His-Purkinje system, manifesting on the ECG as a widening of the PR and QRS intervals [1]. A critical secondary mechanism is the inhibition of ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum, which reduces pathological calcium leakage and is particularly relevant for its efficacy in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [1] [2].
2. What are the primary causes of breakthrough arrhythmia in patients on this compound? The most significant cause is the proarrhythmic effect of the drug itself [3]. This risk is profoundly elevated in patients with structural heart disease (e.g., history of MI, cardiomyopathy, CHF), a population in which this compound is contraindicated due to the findings of the Cardiac Arrhythmia Suppression Trial (CAST) [1] [3] [2]. Other key factors include:
3. What experimental and clinical protocols are critical for investigating this compound's effects? The following methodologies are foundational for both clinical management and preclinical research.
Protocol 1: Electrocardiographic (ECG) Analysis
Protocol 2: In-Vitro Electrophysiology (Patch-Clamp)
The management of suspected this compound toxicity or proarrhythmia should be immediate and systematic. The workflow below outlines the critical decision points.
Quantitative Data on Adverse Effects & Proarrhythmia from Clinical Studies
| Adverse Effect / Context | Incidence / Risk | Notes & Associated Factors |
|---|---|---|
| Proarrhythmia (in PAF/PSVT) | Up to 7% of patients [3] | Includes VT, VF, increased PVCs. |
| Proarrhythmia (in Ventricular Arrhythmias) | 7% to 13% of patients [3] | Higher risk in sustained VT/NSVT population. |
| Mortality in Post-MI Patients (CAST Trial) | 5.1% (this compound) vs. 2.3% (Placebo) [3] | Absolute contraindication in structural heart disease. |
| Symptomatic Control at 12 Months | 61.8% (89/144 patients) [5] | Retrospective study in AF patients without structural disease. |
| Common Non-Cardiac Side Effects | Dizziness (common), Visual disturbances (common), Constipation (1-4%) [1] [3] | Often dose-dependent. |
Flecainide is a Class 1c antiarrhythmic with a narrow therapeutic index, making individualization of therapy critical [1] [2]. Its pharmacogenetics involves genes influencing both how the body processes the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).
The table below summarizes the key genes involved in this compound response:
| Gene/Protein | Functional Role | Impact of Genetic Variation | Clinical Evidence & Context |
|---|---|---|---|
| CYP2D6 [3] [4] | Primary enzyme for this compound metabolism. | Poor Metabolizers: Increased this compound plasma levels, higher risk of toxicity (e.g., wide-complex tachycardia). | Case reports in pediatrics; testing considered after adverse events [3]. |
| SCN5A (Nav1.5) [1] | Primary target; cardiac sodium channel. | Altered channel kinetics may modify drug binding and pro-arrhythmic risk. | Primarily theoretical; more research is needed in pediatrics. |
| RyR2 [1] | Secondary target; ryanodine receptor. | Variants may influence efficacy in CPVT, a specific arrhythmia syndrome. | Mechanistic role identified; direct pharmacogenetic relationship not yet defined. |
The following diagram illustrates the core pharmacokinetic and pharmacodynamic pathways of this compound, highlighting where genetic variability (particularly in CYP2D6) plays a critical role.
For researchers investigating this compound pharmacogenetics, here are the core experimental considerations and methodologies derived from the literature.
The following diagram outlines a generalized workflow for a pharmacogenomic study of this compound response in a pediatric cohort.
This section translates research findings into actionable insights for clinical scenarios.
FAQ 1: When should pharmacogenetic testing for CYP2D6 be considered in a pediatric patient on this compound?
FAQ 2: A patient with a CYP2D6 Poor Metabolizer genotype shows toxicity symptoms. What are the management steps?
FAQ 3: What are the major knowledge gaps in pediatric this compound pharmacogenomics?
The table below summarizes key clinical outcomes for flecainide and other common rhythm-control therapies, synthesizing data from recent clinical studies and reviews.
| Therapy | Key Indications & Patient Profiles | Efficacy / Conversion Rate | Safety Profile & Key Considerations |
|---|
| This compound (Class Ic) [1] [2] [3] | • Paroxysmal AF in structurally normal hearts (first-line). • Selected patients with stable CAD/ARVC (emerging evidence). • PVC-induced cardiomyopathy [4]. | • 69.5% conversion for recent-onset AF (ED setting) [3]. • Highly effective for cardioversion and maintenance of sinus rhythm [1] [2]. | Proarrhythmia Risk: Low in structurally normal hearts; requires risk stratification. Contraindications: Not recommended in patients with significant heart failure, ischemia, or conduction disease without a pacemaker [1] [2]. | | Vernakalant [3] | • Recent-onset AF (≤7 days). • Not available in the U.S. | • 76.4% conversion for recent-onset AF (ED setting). • More effective when administered early (<12 hours from symptom onset) [3]. | Generally well-tolerated. FDA denied approval due to safety concerns (hypotension, ventricular arrhythmias) [3]. | | Catheter Ablation [5] | • Paroxysmal & persistent AF, often after failure of one AAD. | • Superior long-term rhythm control compared to AADs. • Higher success in maintaining sinus rhythm [5]. | Risks: Procedural complications (e.g., cardiac tamponade, stroke, pulmonary vein stenosis). Invasive procedure requiring expertise [5]. | | Class III AADs (e.g., Amiodarone, Sotalol) [1] | • Broader range of patients, including some with structural heart disease. | • Effective for rhythm control. | Safety: Amiodarone has significant non-cardiac toxicity. Sotalol requires monitoring for QT prolongation. One observational study showed higher mortality with Class III AADs vs. This compound in stable CAD [1]. |
A 2025 systematic review and meta-analysis provides high-level economic evidence, though it does not isolate this compound from other antiarrhythmic drugs (AADs) [5].
For a professional audience, here are the methodologies from two key studies that generated the comparative data.
1. Protocol: Comparative Effectiveness of Vernakalant vs. This compound in the ED
2. Protocol: Cost-Effectiveness Meta-Analysis of Ablation vs. AADs
The following diagram illustrates the modern, evidence-based decision logic for considering this compound therapy, incorporating recent findings on its use in patients with structural heart disease.
| Study / Patient Population | Follow-up Duration | Success Rate (Sinus Rhythm Maintenance) | Key Findings & Context |
|---|
| Rheumatic AF (post-BMV) [1] | 12 months | 60% (overall) 79% (initial converters) | Effective in selected rheumatic AF patients with preserved ventricular function and smaller left atria. | | Mixed AF Population (Flec-SL Trial) [2] | 6 months | More effective than short-term use | Safety profile comparable to short-term use; 6% had CAD, 13.5% had valvulopathies. | | General AF (Context) [3] | 1 year | ~56% (general antiarrhythmics) | Amiodarone is most effective but has toxicity; flecainide is first-line for no structural heart disease. | | Early Rhythm Control (EAST-AFNET 4) [2] | 2 years | Significantly reduced adverse outcomes | this compound/propafenone effective/safe in stable CAD, HF, LVH subgroups within early rhythm control strategy. |
The efficacy data in the table comes from rigorous clinical study designs. Here are the methodologies for the key trials that provided the success rates:
This compound exerts its antiarrhythmic effect through a multi-targeted mechanism, primarily by blocking sodium channels in the heart. The following diagram illustrates the key pathways and targets.
| Condition / Population | Study Design | Key Efficacy Findings | Citation |
|---|---|---|---|
| Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | |||
| Pediatric & Adult (n=14, median age 16) | Randomized Clinical Trial | Significant reduction in ventricular arrhythmia score during exercise vs. placebo; 85% (11/13) showed complete suppression. | [1] |
| Frequent Premature Ventricular Complexes (PVCs) / Ventricular Tachycardia (VT) | |||
| Pediatric (n=10 episodes) | Retrospective Multi-Center Study | Significant mean reduction in PVC burden: -13.8 percentage points. | [2] |
| Adult (Historical Context) | CAST Trial (Post-MI patients) | Suppressed PVCs but increased mortality; contraindicated in structural/ischemic heart disease. | [3] [4] |
| Paroxysmal Supraventricular Tachycardia (PSVT) / Atrial Fibrillation (AF) | |||
| Pediatric (n=22, acute AF/AFL) | Retrospective Study | High-dose oral flecainide successfully converted 77% of recent-onset AF/AFL cases. | [5] |
| Adult | Multiple Clinical Trials & Meta-Analyses | First-line therapy for cardioversion and maintenance of sinus rhythm in AF/PSVT without structural heart disease. | [3] [4] [6] |
For the key studies cited, the methodologies were as follows:
This compound's efficacy across age groups stems from its multi-targeted mechanism of action within cardiac myocytes. The following diagram illustrates its primary pharmacodynamic pathways.
When evaluating this compound's use across ages, several factors are crucial:
The following tables summarize key efficacy and safety data for this compound from meta-analyses and comparative studies.
Table 1: Safety Profile of this compound from Meta-Analysis [1] This meta-analysis assessed safety in 4,811 patients with supraventricular arrhythmias and largely normal left ventricular function.
| Outcome | This compound Group | Control Group | P-value |
|---|---|---|---|
| Total Mortality | 0.166% (8/4,811) | 0.050% (1/1,986) | 0.46 (NS) |
| Proarrhythmic Episodes | 2.7% | 4.8% | 0.001 |
| All Adverse Events | 31.8% | 28.7% | < 0.05 |
| Non-Cardiac Side-effects | 16.7% | 11.1% | 0.06 (NS) |
| Drop-outs due to Side-effects | 4.4% | 5.5% | 0.07 (NS) |
NS: Not Statistically Significant
Table 2: Comparative Effectiveness in Recent-Onset Atrial Fibrillation [2] A 2025 retrospective study compared intravenous (IV) vernakalant and IV this compound in a hospital emergency department setting.
| Outcome | IV Vernakalant (n=263 episodes) | IV this compound (n=151 episodes) | P-value |
|---|---|---|---|
| Conversion to Sinus Rhythm | 76.4% | 69.5% | 0.124 (NS) |
| Median Time to Conversion | 15 minutes | 2.5 hours | < 0.001 |
| AF Recurrence at 6 Months | 20.1% | 29.1% | 0.043 |
| Effectiveness (Early treatment <12h) | 82.2% | 70.7% | 0.014 |
| Common Side-effects | - | Bradycardia, Dizziness, Hypotension | - |
The evidence for this compound comes from several types of clinical investigations, each with a distinct methodology.
Meta-Analysis Protocol [1]: The foundational safety profile is derived from a meta-analysis that included 122 studies (26 double-blind RCTs, 25 non-blinded RCTs, and 71 uncontrolled studies). The primary endpoint was mortality, with secondary endpoints including adverse events and drop-out rates. Studies were identified via searches of MEDLINE, EMBASE, and other databases up to November 2000. A key inclusion criterion was that participants had supraventricular arrhythmias with largely normal left ventricular function.
Double-Blind, Crossover RCT Design [3]: An example of a comparative efficacy study is a double-blind, crossover trial comparing this compound (200 mg twice daily) and disopyramide (150 mg four times daily). The study design involved 25 patients with more than 1,000 ventricular premature complexes (VPCs) on a 24-hour Holter monitor. Each 14-day active treatment period was preceded and followed by a 7-day placebo period. The primary efficacy outcome was the reduction in average VPCs compared to the placebo period.
Retrospective Observational Study Design [2]: The recent comparison with vernakalant was a retrospective study analyzing 414 AF episodes treated in the emergency department. Data on conversion success, timing, and recurrences were extracted from clinical records. Effectiveness was analyzed with multivariable logistic regression, and subgroup analyses were performed based on factors like time from symptom onset and type of AF.
The diagram below illustrates the relationship between key clinical trial findings and their implications for patient selection and treatment strategy.
Irritant;Health Hazard